JTT-654
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H33F3N4O3 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
[5-cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropanecarbonyl]piperidin-4-yl]pyrazol-4-yl]-[(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1 |
Clé InChI |
MOKCRXJQTZJQLM-LJQANCHMSA-N |
SMILES isomérique |
C1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)C3=C(N(N=C3)C4CCN(CC4)C(=O)C5(CC5)CO)C6CC6 |
SMILES canonique |
C1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
JTT-654: A Technical Guide on its Mechanism of Action as a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By competitively inhibiting 11β-HSD1, this compound effectively reduces the intracellular conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue. This targeted action leads to a variety of therapeutic effects, most notably the amelioration of insulin resistance and hyperglycemia, as demonstrated in preclinical models of type 2 diabetes. Furthermore, this compound has been shown to possess antihypertensive properties through the suppression of angiotensinogen production. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways. While preclinical studies have shown promising results, it is important to note that a Phase 2 clinical trial of this compound in patients with type 2 diabetes was terminated, and the results have not been publicly disclosed.
Core Mechanism of Action: Selective Inhibition of 11β-HSD1
This compound exerts its pharmacological effects through the potent and selective inhibition of 11β-HSD1.[1] This enzyme is responsible for the intracellular regeneration of active glucocorticoids, such as cortisol, from their inactive forms, like cortisone.[2] In metabolic tissues, elevated levels of intracellular cortisol can lead to insulin resistance, increased glucose production, and other metabolic dysfunctions. This compound acts as a competitive inhibitor of 11β-HSD1, thereby blocking this conversion and reducing the local concentration of active glucocorticoids.[3]
Signaling Pathway of 11β-HSD1 Inhibition by this compound
The following diagram illustrates the core mechanism of this compound in modulating glucocorticoid activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1
| Species | IC50 (nM) | Inhibition Type |
| Human | 4.65[1][3] | Competitive[3] |
| Rat | 0.97[1][3] | - |
| Mouse | 0.74[1][3] | - |
Note: The IC50 value for human 11β-HSD2 is >30 µM, indicating high selectivity for 11β-HSD1.[1][3]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Treatment | Key Findings | Reference |
| Cortisone-treated rats | 1, 3, 10 mg/kg, p.o. | Dose-dependent attenuation of increased fasting plasma glucose and insulin.[4] | Biol Pharm Bull. 2023;46(7):969-978[4] |
| Goto-Kakizaki (GK) rats | 1.5, 5, 15 mg/kg, p.o., twice daily for 19 days | Significant reduction in fasting plasma glucose and insulin; enhanced insulin-stimulated glucose oxidation in adipose tissue; suppressed hepatic gluconeogenesis.[4] | Biol Pharm Bull. 2023;46(7):969-978[4] |
| Cortisone-treated rats | - | Improved hypertension. | J Pharmacol Sci. 2024 Apr;154(4):246-255 |
| Spontaneously hypertensive rats (SHR) | - | Improved hypertension. | J Pharmacol Sci. 2024 Apr;154(4):246-255 |
| SHR/NDmcr-cp rats | - | Ameliorated diabetic nephropathy by suppressing renal angiotensinogen production. | J Pharmacol Sci. 2024 Apr;154(4):246-255 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against 11β-HSD1 from different species.
Methodology:
-
Enzyme Source: Recombinant human, rat, and mouse 11β-HSD1 enzymes are used.
-
Substrate: Cortisone is used as the substrate for the conversion to cortisol.
-
Cofactor: NADPH is included as a necessary cofactor for the reductase activity of 11β-HSD1.
-
Incubation: The enzyme, substrate, cofactor, and varying concentrations of this compound are incubated at 37°C.
-
Detection: The amount of cortisol produced is quantified using methods such as HPLC or specific immunoassays.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
3T3-L1 Adipocyte Differentiation and Treatment
Objective: To assess the effect of this compound on glucocorticoid-induced adverse effects in adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured in DMEM supplemented with fetal bovine serum.
-
Differentiation: Adipocyte differentiation is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and IBMX.
-
Treatment: Differentiated adipocytes are treated with cortisone in the presence or absence of varying concentrations of this compound.
-
Endpoint Measurement: The effects of this compound are evaluated by measuring endpoints such as angiotensinogen production, glucose uptake, and the release of free fatty acids and glycerol.[2]
In Vivo Studies in Animal Models
Objective: To evaluate the in vivo efficacy of this compound in relevant animal models of metabolic disease.
Methodology:
-
Animal Models:
-
Cortisone-treated rats: To induce a state of glucocorticoid excess and insulin resistance.
-
Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.[5]
-
Spontaneously hypertensive rats (SHR): A model for hypertension.
-
-
Drug Administration: this compound is administered orally at various doses.
-
Assessments:
-
Metabolic Parameters: Fasting plasma glucose, insulin, and lipid levels are measured.
-
Insulin Sensitivity: Assessed using techniques like the hyperinsulinemic-euglycemic clamp.[2]
-
Gene Expression: mRNA levels of key metabolic enzymes in the liver and adipose tissue are quantified by RT-PCR.
-
Blood Pressure: Monitored in hypertensive models.
-
Renal Function: Assessed in models of diabetic nephropathy.
-
Downstream Pharmacological Effects
The inhibition of 11β-HSD1 by this compound triggers a cascade of beneficial downstream effects in various tissues.
Effects on Liver and Adipose Tissue
In the liver, reduced intracellular cortisol levels lead to the suppression of hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources.[4] In adipose tissue, this compound enhances insulin-stimulated glucose oxidation.[4] Together, these effects contribute to improved insulin sensitivity and lower blood glucose levels.
Antihypertensive Effects
This compound has been shown to ameliorate hypertension in preclinical models. This effect is attributed to the suppression of angiotensinogen production in adipose tissue and the kidney.[6] Angiotensinogen is a precursor to angiotensin II, a potent vasoconstrictor.
Clinical Development Status
A Phase 2 clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with type 2 diabetes. However, this study was terminated. The reasons for termination and the results of the trial have not been made publicly available.
Conclusion
This compound is a potent and selective 11β-HSD1 inhibitor with a well-defined preclinical mechanism of action. By reducing intracellular glucocorticoid levels in key metabolic tissues, it effectively improves insulin sensitivity, lowers blood glucose, and reduces blood pressure in animal models. The comprehensive preclinical data suggest its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders. However, the lack of available clinical data following the termination of its Phase 2 trial leaves its clinical utility and safety profile in humans unevaluated. Further investigation would be necessary to fully understand the translational potential of this compound.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 5. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JTT-654: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. Developed by Japan Tobacco Inc. and its subsidiary Akros Pharma Inc., this compound demonstrated promising preclinical efficacy in ameliorating insulin resistance and hyperglycemia. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data. While the compound entered Phase 2 clinical trials for type 2 diabetes, these were ultimately terminated. This document aims to serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.
Discovery and Rationale
The discovery of this compound was rooted in the therapeutic potential of inhibiting 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can impair insulin signaling in key metabolic tissues such as the liver and adipose tissue. Elevated cortisol levels are associated with insulin resistance, a hallmark of type 2 diabetes. Therefore, selective inhibition of 11β-HSD1 was hypothesized to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.
While the specific details of the initial screening and lead optimization process for this compound are not extensively published, the development program focused on identifying a potent and selective small molecule inhibitor with favorable pharmacokinetic properties for oral administration.
Chemical Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been disclosed in the scientific literature or patents. However, based on the chemical structure of this compound and general knowledge of synthetic methodologies for other 11β-HSD1 inhibitors, a plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling of key heterocyclic and carbocyclic building blocks through standard amide bond formation and other carbon-carbon or carbon-heteroatom bond-forming reactions.
Chemical Structure of this compound:
-
Chemical Formula: C₂₈H₃₃F₃N₄O₃
-
Molecular Weight: 530.58 g/mol
-
CAS Number: 916828-66-5
Mechanism of Action
This compound is a selective inhibitor of 11β-HSD1.[1][2][3] It acts by competitively binding to the active site of the enzyme, thereby preventing the conversion of cortisone to cortisol.[2] This leads to a reduction in intracellular cortisol levels in tissues where 11β-HSD1 is expressed, such as the liver and adipose tissue. The decreased cortisol concentration is believed to enhance insulin signaling and improve glucose uptake and utilization, ultimately leading to a reduction in blood glucose levels.[2][3]
The signaling pathway affected by this compound is illustrated in the following diagram:
Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
Preclinical Pharmacology
The preclinical efficacy of this compound was evaluated in various in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of 11β-HSD1 across different species.[1][2][4] Importantly, it exhibited high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding adverse effects related to mineralocorticoid excess.[1][2][4]
| Parameter | Human | Rat | Mouse |
| 11β-HSD1 IC₅₀ (nM) | 4.65[1][2][4] | 0.97[1][2][4] | 0.74[1][2][4] |
| 11β-HSD2 IC₅₀ (µM) | > 30[1][2][4] | - | - |
| Inhibition Pattern | Competitive[1][2] | - | - |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy
The in vivo effects of this compound were assessed in two key rodent models of insulin resistance and type 2 diabetes.
Systemic administration of cortisone to rats induces a state of insulin resistance. Treatment with this compound was shown to attenuate the effects of cortisone, demonstrating its ability to counteract glucocorticoid-driven metabolic dysfunction.[2]
| Parameter | Vehicle + Cortisone | This compound (1-10 mg/kg) + Cortisone |
| Fasting Plasma Glucose | Increased | Significantly attenuated increase[2] |
| Fasting Plasma Insulin | Increased | Significantly attenuated increase[2] |
| Liver 11β-HSD1 Activity | - | Dose-dependently inhibited[1] |
| Adipose Tissue 11β-HSD1 Activity | - | Dose-dependently inhibited[1] |
Table 2: Effects of this compound in a Cortisone-Induced Insulin Resistance Rat Model.
The Goto-Kakizaki (GK) rat is a non-obese genetic model of type 2 diabetes. Treatment with this compound in GK rats led to improvements in glycemic control and insulin sensitivity.[3]
| Parameter | Vehicle-treated GK Rats | This compound (1.5-15 mg/kg, twice daily for 19 days) treated GK Rats |
| Fasting Plasma Glucose | Elevated | Significantly reduced[3] |
| Fasting Plasma Insulin | Elevated | Significantly reduced[3] |
| Adipose Tissue Glucose Oxidation | Impaired | Enhanced[3] |
| Hepatic Gluconeogenesis | Increased | Suppressed[3] |
Table 3: Effects of this compound in Goto-Kakizaki (GK) Rats.
Pharmacokinetics
Clinical Development
This compound progressed to Phase 2 clinical trials for the treatment of type 2 diabetes. However, the study was terminated. The specific reasons for the termination and the results of the clinical trial have not been publicly disclosed.
Experimental Protocols
11β-HSD1 and 11β-HSD2 Inhibition Assay
The inhibitory activity of this compound on 11β-HSD1 and 11β-HSD2 was determined using radiolabeled substrates and recombinant enzymes or tissue microsomes.
Caption: Workflow for the in vitro 11β-HSD inhibition assay.
Cortisone-Induced Insulin Resistance Model in Rats
This model is used to evaluate the ability of a compound to counteract the diabetogenic effects of excess glucocorticoids.
Caption: Experimental workflow for the cortisone-induced insulin resistance model in rats.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This in vitro assay measures the effect of a compound on glucose uptake in differentiated fat cells.
Caption: Protocol for measuring glucose uptake in 3T3-L1 adipocytes.
Conclusion
This compound is a potent and selective 11β-HSD1 inhibitor that demonstrated significant promise in preclinical models of type 2 diabetes by improving insulin sensitivity and reducing hyperglycemia. This technical guide has summarized the available information on its discovery rationale, chemical properties, mechanism of action, and preclinical pharmacology, including detailed experimental protocols. Despite its promising preclinical profile, the clinical development of this compound was discontinued. The information presented herein provides a valuable case study for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 3. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Goto-Kakizaki rats and high fat diet-induced obese rats: Are they reliable models to study Type 2 Diabetes mellitus? | PLOS One [journals.plos.org]
JTT-654: A Comprehensive Technical Guide to 11β-HSD1 Target Validation in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid action, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[1] Overactivity of 11β-HSD1 is implicated in the pathogenesis of various metabolic disorders, including insulin resistance, type 2 diabetes, and hypertension. This technical guide provides an in-depth overview of the target validation of this compound in the context of metabolic diseases, summarizing key experimental data and detailed protocols.
Core Target and Mechanism of Action
The primary molecular target of this compound is 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This compound exhibits competitive inhibition of this enzyme, effectively blocking the conversion of cortisone to cortisol.[2] This targeted action reduces intracellular glucocorticoid concentrations in tissues where 11β-HSD1 is highly expressed, thereby mitigating the downstream effects of excessive glucocorticoid signaling that contribute to metabolic dysregulation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2][3]
| Target | Species | IC50 (nM) | Inhibition Type |
| 11β-HSD1 | Human | 4.65 | Competitive |
| 11β-HSD1 | Rat | 0.97 | - |
| 11β-HSD1 | Mouse | 0.74 | - |
| 11β-HSD2 | Human | >30,000 | - |
Table 2: In Vivo Effects of this compound in Cortisone-Treated Rats [4]
| Parameter | Treatment Group | Result |
| Fasting Plasma Glucose | Cortisone | Increased |
| Cortisone + this compound | Attenuated Increase | |
| Fasting Plasma Insulin | Cortisone | Increased |
| Cortisone + this compound | Attenuated Increase | |
| Glucose Disposal Rate (Hyperinsulinemic-Euglycemic Clamp) | Cortisone | Impaired |
| Cortisone + this compound | Attenuated Impairment | |
| Hepatic Glucose Production (Hyperinsulinemic-Euglycemic Clamp) | Cortisone | Increased |
| Cortisone + this compound | Attenuated Increase |
Table 3: In Vivo Effects of this compound in Goto-Kakizaki (GK) Rats [1][2]
| Parameter | Treatment Group | Result |
| Fasting Plasma Glucose | GK Control | Elevated |
| GK + this compound | Significantly Reduced | |
| Fasting Plasma Insulin | GK Control | Elevated |
| GK + this compound | Significantly Reduced | |
| Insulin-Stimulated Glucose Oxidation (Adipose Tissue) | GK Control | Reduced |
| GK + this compound | Enhanced | |
| Hepatic Gluconeogenesis (Pyruvate Tolerance Test) | GK Control | Increased |
| GK + this compound | Suppressed |
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Adipose Tissue and Liver
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, leading to adverse metabolic effects.
Experimental Workflow for In Vivo Target Validation of this compound
Caption: Workflow for evaluating this compound's efficacy in rodent models of metabolic disease.
Key Experimental Protocols
11β-HSD1 Enzyme Activity Assay
This protocol is adapted from studies measuring the in vitro inhibitory potency of this compound.[2]
-
Objective: To determine the IC50 of this compound against recombinant human, rat, and mouse 11β-HSD1.
-
Materials:
-
Recombinant human, rat, and mouse 11β-HSD1 enzymes.
-
[1,2-³H]-cortisone (substrate).
-
This compound at various concentrations.
-
Scintillation fluid.
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant 11β-HSD1 enzyme and [1,2-³H]-cortisone in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time to allow for the enzymatic conversion of [1,2-³H]-cortisone to [1,2-³H]-cortisol.
-
Stop the reaction.
-
Separate the substrate ([1,2-³H]-cortisone) from the product ([1,2-³H]-cortisol) using a suitable chromatographic method.
-
Quantify the amount of [1,2-³H]-cortisol produced using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Hyperinsulinemic-Euglycemic Clamp in Rats
This protocol is a standard method for assessing insulin sensitivity in vivo.[5][6][7][8]
-
Objective: To evaluate the effect of this compound on whole-body insulin sensitivity, glucose disposal, and hepatic glucose production.
-
Materials:
-
Rats (e.g., cortisone-treated or GK rats).
-
This compound.
-
Human insulin.
-
20% glucose solution.
-
Catheters for infusion and blood sampling.
-
Glucose analyzer.
-
-
Procedure:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats and allow for a recovery period.
-
On the day of the experiment, fast the rats overnight.
-
Administer this compound or vehicle orally prior to the clamp procedure.
-
Initiate a continuous infusion of human insulin at a constant rate to suppress endogenous glucose production.
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
-
Infuse a variable rate of 20% glucose solution to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
To measure hepatic glucose production and glucose disposal, a tracer such as [3-³H]-glucose can be infused.
-
Adipose Tissue Glucose Oxidation Assay
This assay measures the rate of glucose utilization in isolated adipose tissue.[2]
-
Objective: To assess the effect of this compound on insulin-stimulated glucose oxidation in adipose tissue.
-
Materials:
-
Epididymal adipose tissue from rats.
-
Hank's balanced salt solution (HBSS).
-
D-[U-¹⁴C]-glucose.
-
Insulin.
-
Scintillation vials and fluid.
-
-
Procedure:
-
Excise epididymal adipose tissue from overnight-fasted rats treated with this compound or vehicle.
-
Incubate small portions of the adipose tissue in HBSS containing D-[U-¹⁴C]-glucose in the presence or absence of insulin at 37°C.
-
After incubation, stop the reaction and trap the generated ¹⁴CO₂.
-
Measure the amount of trapped ¹⁴CO₂ using a scintillation counter.
-
The amount of ¹⁴CO₂ produced is indicative of the rate of glucose oxidation.
-
Pyruvate Tolerance Test (PTT)
The PTT is used to assess the rate of hepatic gluconeogenesis.[1][2][9][10]
-
Objective: To determine the effect of this compound on hepatic gluconeogenesis.
-
Materials:
-
Rats (e.g., GK rats).
-
This compound.
-
Sodium pyruvate solution.
-
Glucose meter.
-
-
Procedure:
-
Fast the rats overnight after a period of treatment with this compound or vehicle.
-
Measure the basal blood glucose level (time 0).
-
Administer an intraperitoneal injection of sodium pyruvate.
-
Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
The rise in blood glucose concentration following pyruvate administration reflects the rate of hepatic gluconeogenesis.
-
Conclusion
The comprehensive data presented in this technical guide strongly validate 11β-HSD1 as a key therapeutic target in metabolic diseases. The selective inhibitor this compound has been shown to effectively engage this target, leading to significant improvements in insulin sensitivity, glucose metabolism, and other metabolic parameters in relevant preclinical models. The detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals working to further elucidate the role of 11β-HSD1 in metabolic disease and to develop novel therapeutic interventions.
References
- 1. U Mass - Hepatic gluconeogenesis [protocols.io]
- 2. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]
JTT-654: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound has been investigated for its therapeutic potential in metabolic disorders, particularly type 2 diabetes and hypertension. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Preclinical studies have confirmed its oral activity and have utilized various oral dosing regimens in animal models.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive inhibition of 11β-HSD1. This targeted action leads to a reduction in intracellular cortisol levels in key metabolic tissues, thereby ameliorating insulin resistance and hypertension.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Inhibition Type |
| 11β-HSD1 | Human | 4.65 | Competitive |
| 11β-HSD1 | Rat | 0.97 | - |
| 11β-HSD1 | Mouse | 0.74 | - |
| 11β-HSD2 | Human | > 30,000 | - |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Treatment | Key Findings |
| Cortisone-treated rats | This compound (1, 3, 10 mg/kg, p.o.) | Attenuated cortisone-induced increases in fasting plasma glucose and insulin. Improved insulin action on glucose disposal and hepatic glucose production. |
| Goto-Kakizaki (GK) rats (non-obese type 2 diabetes) | This compound (3, 10 mg/kg/day, p.o. for 14 days) | Significantly reduced fasting plasma glucose and insulin levels. Enhanced insulin-stimulated glucose oxidation in adipose tissue. Suppressed hepatic gluconeogenesis. |
| Spontaneously Hypertensive Rats (SHR) | This compound | Ameliorated hypertension. |
| SHR/NDmcr-cp rats (model of metabolic syndrome) | This compound | Ameliorated hypertension and diabetic nephropathy by suppressing renal angiotensinogen production. |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the conversion of inactive cortisone to active cortisol within target tissues such as the liver, adipose tissue, and kidney. This reduction in intracellular cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), which in turn modulates the expression of genes involved in glucose metabolism and blood pressure regulation. One of the key downstream effects is the suppression of angiotensinogen (AGT) production, a critical component of the renin-angiotensin system (RAS).
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
-
Enzyme Source: Microsomes from CHO cells stably expressing human, rat, or mouse 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Procedure:
-
This compound at various concentrations was pre-incubated with the enzyme-containing microsomes and NADPH in a buffer solution.
-
The reaction was initiated by the addition of cortisone.
-
The mixture was incubated at 37°C.
-
The reaction was terminated, and the amount of cortisol produced was quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values were calculated from the concentration-response curves.
-
In Vivo Animal Studies
-
Animal Models:
-
Male Sprague-Dawley rats for cortisone-induced metabolic effects.
-
Male Goto-Kakizaki (GK) rats as a model of non-obese type 2 diabetes.
-
Male Spontaneously Hypertensive Rats (SHR).
-
Male SHR/NDmcr-cp rats as a model of metabolic syndrome.
-
-
Drug Administration: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose solution) and administered orally (p.o.) at specified doses.
-
Key Procedures:
-
Hyperinsulinemic-euglycemic clamp: To assess insulin sensitivity.
-
Pyruvate tolerance test: To evaluate hepatic gluconeogenesis.
-
Glucose oxidation in adipose tissue: Measured ex vivo from epididymal adipose tissue.
-
Blood pressure measurement: Using the tail-cuff method in conscious rats.
-
Biochemical analysis: Plasma glucose, insulin, and angiotensinogen levels were measured using standard commercial kits.
-
JTT-654: A Technical Guide to Its Species-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the species-specific activity of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details its inhibitory effects in humans, rats, and mice, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Executive Summary
This compound is an orally active inhibitor of 11β-HSD1, an enzyme crucial for the intracellular conversion of inactive cortisone to active cortisol. By blocking this enzyme, this compound effectively reduces local glucocorticoid concentrations in target tissues such as the liver and adipose tissue. This mechanism of action has shown potential in ameliorating insulin resistance and type 2 diabetes. Notably, the inhibitory potency of this compound exhibits species-specific differences, with greater activity observed in rodents compared to humans. This guide provides the detailed data and methodologies essential for researchers engaged in the preclinical and translational study of this compound and other 11β-HSD1 inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against 11β-HSD1 has been quantified across human, rat, and mouse species using recombinant enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the compound's high potency and species-dependent inhibitory profile.
| Species | IC50 (nM) for 11β-HSD1 |
| Human | 4.65 |
| Rat | 0.97 |
| Mouse | 0.74 |
Data sourced from studies on recombinant enzymes.
This compound exhibits high selectivity for 11β-HSD1 over its isoform, 11β-HSD2, which is responsible for the reverse reaction (cortisol to cortisone). The IC50 value for this compound against human 11β-HSD2 is greater than 30 µM, indicating a significant therapeutic window.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the 11β-HSD1 enzyme, which is a key regulator of intracellular glucocorticoid levels. The following diagram illustrates the signaling pathway.
Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.
11β-HSD1 Enzyme Inhibition Assay (Radiometric)
This protocol outlines the determination of this compound's IC50 values against recombinant human, rat, and mouse 11β-HSD1.
Materials:
-
Recombinant human, rat, and mouse 11β-HSD1 enzymes
-
[1,2-³H]-cortisone (radiolabeled substrate)
-
NADPH
-
Scintillation fluid
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding a mixture of [1,2-³H]-cortisone and NADPH to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing unlabeled cortisone and cortisol).
-
Separate the substrate ([1,2-³H]-cortisone) from the product ([1,2-³H]-cortisol) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactive product formed by adding scintillation fluid and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The logical flow of the experimental procedure for determining the IC50 values is depicted in the following diagram.
Caption: Step-by-step workflow for the 11β-HSD1 inhibition assay.
In Vivo Studies
In vivo studies in Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, have demonstrated the therapeutic potential of this compound. Oral administration of this compound in these animals led to a significant reduction in fasting plasma glucose and insulin levels. Furthermore, the compound was found to enhance insulin-stimulated glucose oxidation in adipose tissue and suppress hepatic gluconeogenesis. These findings suggest that by inhibiting 11β-HSD1 in the liver and adipose tissue, this compound can effectively ameliorate insulin resistance and hyperglycemia.
While comprehensive comparative in vivo studies of this compound in mice and humans are not extensively available in the public domain, the potent in vitro activity in these species suggests a high potential for efficacy. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound across different species in a clinical setting.
Conclusion
This compound is a highly potent and selective inhibitor of 11β-HSD1, demonstrating significant species-specific differences in its inhibitory activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of metabolic diseases and drug development. The pronounced efficacy in preclinical rodent models, coupled with its well-defined mechanism of action, underscores the potential of this compound as a therapeutic agent for type 2 diabetes and other metabolic disorders. Future investigations should focus on bridging the translational gap by conducting comparative in vivo studies to fully understand its clinical potential.
JTT-654: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Core Quantitative Data
The inhibitory activity of this compound has been quantified against 11β-HSD1 from multiple species, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparative purposes, the IC50 value against the related enzyme, 11β-HSD2, is also included, highlighting the selectivity of this compound.
| Target Enzyme | Species | IC50 Value (nM) |
| 11β-HSD1 | Human | 4.65[1] |
| 11β-HSD1 | Rat | 0.97[1] |
| 11β-HSD1 | Mouse | 0.74[1] |
| 11β-HSD2 | Human | >30,000[1] |
Table 1: In Vitro Potency and Selectivity of this compound. The table displays the IC50 values of this compound for 11β-HSD1 from different species and for human 11β-HSD2.
Mechanism of Action: Competitive Inhibition of 11β-HSD1
This compound functions as a competitive inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents). By competitively binding to 11β-HSD1, this compound blocks this conversion, thereby reducing the intracellular concentration of active glucocorticoids in target tissues such as the liver and adipose tissue.[1] This targeted inhibition is the basis for its therapeutic potential in metabolic diseases.
Signaling Pathway and Therapeutic Rationale
Elevated intracellular glucocorticoid levels are associated with insulin resistance, a key pathological feature of type 2 diabetes. 11β-HSD1 plays a crucial role in this process by amplifying glucocorticoid signaling within cells. The inhibition of 11β-HSD1 by this compound leads to a reduction in local glucocorticoid concentrations, which in turn ameliorates insulin resistance. One of the downstream effects of glucocorticoid receptor activation is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can impair insulin signaling. By reducing active glucocorticoid levels, this compound is believed to mitigate this JNK-mediated impairment of the insulin signaling cascade.
Figure 1: Signaling Pathway of this compound Action. This diagram illustrates the mechanism by which this compound inhibits 11β-HSD1, leading to reduced cortisol levels, decreased JNK activation, and ultimately, the amelioration of insulin resistance.
Experimental Protocols
The determination of the in vitro potency of this compound involves a series of well-defined experimental steps. The following is a representative protocol for an 11β-HSD1 enzyme inhibition assay.
1. Preparation of Reagents and Materials:
-
Recombinant 11β-HSD1: Purified human, rat, or mouse recombinant 11β-HSD1 enzyme.
-
Substrate: Cortisone (for human enzyme) or 11-dehydrocorticosterone (for rodent enzymes). A radiolabeled version (e.g., [3H]cortisone) is often used for detection.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and prepared in a serial dilution.
-
Assay Buffer: A suitable buffer to maintain pH and enzyme stability (e.g., Tris-HCl buffer).
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well plates: For conducting the assay.
2. Enzyme Inhibition Assay Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the assay buffer, recombinant 11β-HSD1 enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (cortisone or 11-dehydrocorticosterone) and the cofactor (NADPH).
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or a solvent that denatures the enzyme.
-
Detection: Determine the amount of product (cortisol or corticosterone) formed. If a radiolabeled substrate is used, this can be achieved by separating the product from the substrate (e.g., using thin-layer chromatography or solid-phase extraction) and quantifying the radioactivity of the product using a scintillation counter. Alternatively, non-radioactive methods such as HPLC-MS/MS or specific immunoassays can be used.
3. Data Analysis:
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of enzyme activity inhibited compared to the vehicle control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Figure 2: Experimental Workflow. A generalized workflow for determining the IC50 value of an 11β-HSD1 inhibitor.
This guide provides a foundational understanding of the in vitro characteristics of this compound. For further in-depth analysis and specific experimental applications, it is recommended to consult the primary research literature.
References
JTT-654: A Novel 11β-HSD1 Inhibitor for Combating Insulin Resistance and Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular regeneration of active glucocorticoids, such as cortisol, in key metabolic tissues. Elevated intracellular glucocorticoid levels are strongly implicated in the pathophysiology of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the role of this compound in ameliorating insulin resistance, based on preclinical evidence. It details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic diseases.
Introduction
Insulin resistance, a condition where cells in the body become less responsive to the effects of insulin, is a cornerstone of type 2 diabetes and the metabolic syndrome. While the etiology of insulin resistance is multifactorial, there is compelling evidence that excess glucocorticoid action at the tissue level plays a significant role. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of intracellular glucocorticoid concentrations, catalyzing the conversion of inactive cortisone to active cortisol in tissues such as the liver and adipose tissue.[1] Overactivity of 11β-HSD1 in these tissues leads to a local amplification of glucocorticoid signaling, which can impair insulin action, promote hepatic glucose production, and disrupt normal lipid metabolism.[2]
This compound has emerged as a promising therapeutic agent that selectively inhibits 11β-HSD1.[3] By blocking the intracellular production of active glucocorticoids in metabolic tissues, this compound offers a targeted approach to counteract the detrimental effects of glucocorticoid excess, thereby improving insulin sensitivity and glucose homeostasis. This guide will delve into the preclinical data that substantiates the therapeutic potential of this compound in the context of insulin resistance and type 2 diabetes.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by competitively inhibiting the 11β-HSD1 enzyme.[1] This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to a decrease in the local concentration of active glucocorticoids within target cells, primarily hepatocytes and adipocytes.[1]
The downstream consequences of reduced intracellular cortisol levels are multifaceted:
-
In Adipose Tissue: Lower cortisol levels alleviate the glucocorticoid-mediated suppression of insulin signaling. This leads to an enhancement of insulin-stimulated glucose uptake, primarily through the translocation of GLUT4 transporters to the cell membrane.[2][4] Additionally, the inhibition of 11β-HSD1 by this compound attenuates the release of free fatty acids (FFAs) and glycerol, which are substrates for hepatic gluconeogenesis.[1]
-
In the Liver: Reduced intrahepatic cortisol levels lead to a decrease in the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5][6] This suppression of hepatic gluconeogenesis is a critical factor in lowering fasting plasma glucose levels.
The collective effect of this compound's action in both adipose tissue and the liver is an overall improvement in whole-body insulin sensitivity and a reduction in hyperglycemia.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in various preclinical models of insulin resistance and type 2 diabetes. The following tables summarize the key quantitative findings.
Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocytes
| Parameter | Condition | This compound Concentration | Result |
| 2-Deoxy-D-glucose Uptake | Basal | 1 µM | Significant increase |
| Insulin-stimulated (100 nM) | 1 µM | Significant increase | |
| Glycerol Release | Cortisone-treated | 1 µM | Significant decrease |
| Free Fatty Acid (FFA) Release | Cortisone-treated | 1 µM | Significant decrease |
Data adapted from studies on cortisone-treated 3T3-L1 adipocytes.[1]
Table 2: In Vivo Effects of this compound in Cortisone-Treated Rats
| Parameter | Treatment Group | This compound Dose (mg/kg) | Result vs. Cortisone Control |
| Fasting Plasma Glucose | Cortisone + this compound | 1, 3, 10 | Dose-dependent significant decrease |
| Fasting Plasma Insulin | Cortisone + this compound | 1, 3, 10 | Dose-dependent significant decrease |
| Glucose Infusion Rate (Euglycemic Clamp) | Cortisone + this compound | 10 | Significant increase |
| Hepatic Glucose Production (Euglycemic Clamp) | Cortisone + this compound | 10 | Significant decrease |
Rats were treated for 4 days.[1]
Table 3: In Vivo Effects of this compound in Goto-Kakizaki (GK) Rats (A model of non-obese type 2 diabetes)
| Parameter | Treatment Group | This compound Dose (mg/kg, b.i.d.) | Result vs. Vehicle Control |
| Fasting Plasma Glucose | GK + this compound | 1.5, 5, 15 | Dose-dependent significant decrease |
| Fasting Plasma Insulin | GK + this compound | 1.5, 5, 15 | Dose-dependent significant decrease |
| Insulin-stimulated Glucose Oxidation (Adipose Tissue) | GK + this compound | 15 | Significant increase |
| Hepatic Gluconeogenesis (Pyruvate Challenge) | GK + this compound | 15 | Significant suppression |
Rats were treated for 19 days.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
2-Deoxy-D-[1-³H]-glucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes
This assay measures the rate of glucose transport into adipocytes.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard cocktail of isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
Treatment: Differentiated adipocytes are pre-treated with cortisone to induce insulin resistance, followed by incubation with varying concentrations of this compound.
-
Insulin Stimulation: Cells are serum-starved and then stimulated with or without insulin (e.g., 100 nM) for a specified period.
-
2-DG Incubation: 2-Deoxy-D-[1-³H]-glucose is added to the medium, and cells are incubated for a short period (e.g., 10 minutes) to allow for glucose uptake.
-
Lysis and Scintillation Counting: The reaction is stopped, and cells are washed to remove extracellular 2-DG. Cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.
Glycerol and Free Fatty Acid (FFA) Release Assay
This assay quantifies the rate of lipolysis in adipocytes.
-
Cell Culture and Treatment: 3T3-L1 adipocytes are cultured and treated with cortisone and this compound as described above.
-
Incubation: Cells are incubated in a buffer, and the supernatant is collected at specified time points.
-
Quantification: The concentration of glycerol and FFAs in the supernatant is determined using commercially available colorimetric or fluorometric assay kits.
Hyperinsulinemic-Euglycemic Clamp in Rats
This is the gold-standard technique for assessing whole-body insulin sensitivity in vivo.[7][8]
-
Animal Model: Male rats (e.g., Sprague-Dawley or Goto-Kakizaki) are used. For the cortisone-induced insulin resistance model, rats are treated with cortisone with or without this compound.
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Clamp Procedure: After a recovery period and fasting, a continuous infusion of insulin is initiated to achieve a hyperinsulinemic state.
-
Glucose Infusion: Blood glucose is monitored frequently, and a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity. Isotopic tracers can be co-infused to determine tissue-specific glucose uptake and hepatic glucose production.
Pyruvate Tolerance Test (PTT) in Rats
This test assesses the rate of hepatic gluconeogenesis.[9]
-
Animal Preparation: Rats are fasted overnight to deplete glycogen stores.
-
Baseline Measurement: A baseline blood glucose level is measured.
-
Pyruvate Injection: A bolus of sodium pyruvate, a gluconeogenic substrate, is administered intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
Data Analysis: The area under the curve (AUC) of the blood glucose concentration over time is calculated. A smaller AUC indicates a lower rate of hepatic gluconeogenesis.
Signaling Pathways
The therapeutic effect of this compound is rooted in its ability to modulate the intracellular signaling cascades governed by glucocorticoids and insulin.
Glucocorticoid and Insulin Signaling in a Hepatocyte
In the liver, cortisol, after being regenerated by 11β-HSD1, binds to the glucocorticoid receptor (GR). The cortisol-GR complex translocates to the nucleus and increases the transcription of gluconeogenic genes PEPCK and G6Pase. This compound inhibits 11β-HSD1, thereby reducing cortisol levels and subsequent transcription of these genes. Insulin, via its receptor and the PI3K/Akt pathway, normally suppresses the transcription of these genes, and the action of this compound is synergistic with this effect.
Glucocorticoid and Insulin Signaling in an Adipocyte
In adipocytes, cortisol impairs insulin signaling, leading to reduced GLUT4 translocation to the plasma membrane and consequently, decreased glucose uptake. By inhibiting cortisol production, this compound restores the insulin signaling cascade (IRS -> PI3K -> Akt), promoting the movement of GLUT4-containing vesicles to the cell surface and enhancing glucose uptake.
Conclusion
This compound, a selective 11β-HSD1 inhibitor, presents a compelling therapeutic strategy for addressing the core metabolic defects in insulin resistance and type 2 diabetes. By targeting the tissue-specific overproduction of active glucocorticoids, this compound effectively enhances insulin sensitivity in both adipose tissue and the liver. Preclinical data robustly supports its ability to improve glucose uptake, reduce hepatic glucose production, and ameliorate hyperglycemia in relevant animal models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development of this compound and other 11β-HSD1 inhibitors as a promising class of anti-diabetic agents.
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 2. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucocorticoids regulate transcription of the gene for phosphoenolpyruvate carboxykinase in the liver via an extended glucocorticoid regulatory unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. mmpc.org [mmpc.org]
Investigating JTT-654 for Non-Obese Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-obese type 2 diabetes represents a significant and growing patient population with distinct pathophysiological characteristics. JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), has been investigated as a potential therapeutic agent for this condition. This technical guide provides an in-depth overview of the preclinical evidence for this compound in a non-obese model of type 2 diabetes, including its mechanism of action, efficacy data, and detailed experimental protocols. While a Phase 2 clinical trial was initiated for this compound in patients with type 2 diabetes, it was subsequently terminated, and no public data from this trial is currently available. This guide focuses on the foundational preclinical research that supported its clinical development.
Introduction to this compound and its Target: 11β-HSD1
This compound is an orally active and selective inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels. 11β-HSD1 converts inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, this compound aims to reduce local glucocorticoid excess in these tissues, thereby ameliorating insulin resistance, a hallmark of type 2 diabetes. The rationale for investigating this compound in non-obese type 2 diabetes stems from the observation that this patient population, particularly prevalent in Asian countries, may have a greater contribution of insulin resistance driven by factors other than obesity.
Mechanism of Action: The 11β-HSD1 Signaling Pathway
The therapeutic effect of this compound is predicated on its ability to modulate the downstream signaling effects of glucocorticoids in insulin-sensitive tissues. The following diagram illustrates the proposed mechanism of action.
Preclinical Efficacy in a Non-Obese Type 2 Diabetes Model
A key study investigated the pharmacological properties of this compound in non-obese, type 2 diabetic Goto-Kakizaki (GK) rats. The findings from this study are summarized below.
Quantitative Data
| Parameter | Control Group | This compound (30 mg/kg) | % Change | p-value |
| Fasting Plasma Glucose (mg/dL) | ~200 | ~150 | ↓ 25% | <0.05 |
| Fasting Plasma Insulin (ng/mL) | ~2.5 | ~1.5 | ↓ 40% | <0.05 |
| Fed Plasma Glucose (mg/dL) | ~350 | ~250 | ↓ 28.6% | <0.05 |
| Fed Plasma Insulin (ng/mL) | ~4.0 | ~2.5 | ↓ 37.5% | <0.05 |
| Body Weight | No significant change | No significant change | - | NS |
| Food Intake | No significant change | No significant change | - | NS |
Table 1: Effects of this compound on key metabolic parameters in Goto-Kakizaki rats.
| Enzyme Source | IC50 (nM) |
| Human 11β-HSD1 | 4.65 |
| Rat 11β-HSD1 | 0.97 |
| Mouse 11β-HSD1 | 0.74 |
| Human 11β-HSD2 | >30,000 |
Table 2: In vitro inhibitory activity of this compound.[1]
Experimental Protocols
-
Animal Model: Male Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, were used.
-
Drug Administration: this compound was administered orally twice daily at doses of 1.5, 5, and 15 mg/kg for a specified duration. The data presented in Table 1 corresponds to a total daily dose of 30 mg/kg.
The hyperinsulinemic-euglycemic clamp technique was employed to assess insulin sensitivity. A detailed, generalized protocol for this procedure in rats is as follows:
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover for several days.
-
Experimental Setup: Conscious, unrestrained rats are placed in a metabolic cage. The infusion lines are connected to the jugular vein catheter.
-
Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels.
-
Clamp Procedure:
-
A continuous infusion of human insulin is initiated at a constant rate (e.g., 10 mU/kg/min) to suppress endogenous insulin production and stimulate glucose uptake.
-
A variable infusion of a 20% glucose solution is started and adjusted every 5-10 minutes to maintain the plasma glucose concentration at the basal level (euglycemia).
-
Blood samples are taken from the arterial catheter every 5-10 minutes to monitor plasma glucose levels.
-
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the glucose infusion rate is equal to the glucose uptake by the tissues. This steady-state glucose infusion rate (GIR) is a measure of insulin sensitivity.
-
Plasma Glucose: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. Plasma glucose concentrations are typically measured using a glucose oxidase method with a commercially available glucose analyzer.
-
Plasma Insulin: Plasma insulin levels are measured using a species-specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
The inhibitory activity of this compound on 11β-HSD1 is determined using an in vitro enzyme assay. A general protocol is as follows:
-
Enzyme Source: Recombinant human, rat, or mouse 11β-HSD1 enzyme is used.
-
Substrate: A labeled or unlabeled glucocorticoid precursor (e.g., cortisone) is used as the substrate.
-
Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the inhibitor (this compound).
-
Detection: The amount of product (e.g., cortisol) formed is quantified using methods such as scintillation counting (for radiolabeled substrates) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.
Clinical Development and Future Directions
A Phase 2 clinical trial was initiated by Akros Pharma Inc. to evaluate the efficacy and safety of this compound in patients with type 2 diabetes. However, this trial was subsequently terminated. The reasons for the termination and any data from this study have not been made publicly available.
The preclinical data for this compound in a non-obese model of type 2 diabetes were promising, demonstrating improvements in glycemic control and insulin sensitivity. The mechanism of action, through the selective inhibition of 11β-HSD1 in key metabolic tissues, provides a strong rationale for this therapeutic approach. However, the lack of clinical data makes it difficult to assess the translational potential of these findings. Further research would be necessary to understand the full therapeutic profile and any potential liabilities of this compound in the context of non-obese type 2 diabetes.
Conclusion
This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated significant preclinical efficacy in a non-obese rat model of type 2 diabetes. It effectively lowered plasma glucose and insulin levels, suggesting an improvement in insulin sensitivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of similar compounds. Despite the promising preclinical data, the termination of the Phase 2 clinical trial leaves the clinical utility of this compound for non-obese type 2 diabetes unknown. This technical guide serves as a comprehensive summary of the foundational scientific work on this compound, highlighting both its potential and the unanswered questions that remain.
References
JTT-654: A Novel 11β-HSD1 Inhibitor for the Management of Hypertension and Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. Emerging preclinical evidence highlights the therapeutic potential of this compound in ameliorating both hypertension and diabetic nephropathy. This document provides a comprehensive overview of the core scientific principles underlying the action of this compound, detailing its mechanism, summarizing key experimental findings, and outlining the methodologies employed in its preclinical evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics for cardiovascular and renal diseases.
Introduction
The intricate interplay between metabolic dysfunction and cardiovascular disease presents a significant challenge in modern medicine. Hypertension and diabetic nephropathy are two common and often co-existing conditions that contribute substantially to morbidity and mortality worldwide.[1] The renin-angiotensin system (RAS) is a well-established regulator of blood pressure and renal function, with its dysregulation being a key factor in the pathophysiology of these diseases.[2][3] Recent research has uncovered a novel mechanism influencing the RAS, centered on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme locally reactivates glucocorticoids, which in turn can stimulate the production of angiotensinogen, the precursor of all angiotensin peptides.[6][7] this compound, a selective inhibitor of 11β-HSD1, has been developed to target this pathway, offering a promising new approach to managing hypertension and its renal complications.[6]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the kidney.[4][6] Its primary function is the conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action.[5][8]
Elevated intracellular glucocorticoid levels have been shown to upregulate the expression of angiotensinogen (AGT), the sole precursor of angiotensin peptides.[6][7] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids in target tissues. This, in turn, suppresses the production of angiotensinogen, leading to a downstream reduction in the activity of the renin-angiotensin system.[6] This mechanism is distinct from traditional RAS inhibitors that target angiotensin-converting enzyme (ACE) or the angiotensin II type 1 receptor (AT1R).
A significant aspect of this compound's mechanism is its independence from insulin-sensitizing effects, as demonstrated by the lack of similar efficacy with the insulin sensitizer pioglitazone in preclinical models.[6] Furthermore, this compound does not appear to affect normotension or the central hypothalamus-pituitary-adrenal (HPA) axis function in normal animals.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Methylprednisolone-induced hypertension in the rat: evidence against the role of plasma volume changes, vasopressin and renal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetes and others [kidneypathology.com]
- 4. GLUCOCORTICOID-INDUCED HYPERTENSION AND CARDIAC INJURY: EFFECTS OF MINERALOCORTICOID AND GLUCOCORTICOID RECEPTOR ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In a type 2 diabetic nephropathy rat model, the improvement of obesity by a low calorie diet reduces oxidative/carbonyl stress and prevents diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ABP 654: Preclinical and Clinical Evaluation
Introduction
This technical guide provides a comprehensive overview of the preclinical and clinical data for ABP 654, a biosimilar to the monoclonal antibody ustekinumab. It is important to note that the initial query for "JTT-654" did not yield any results, and it is highly probable that this was a typographical error for ABP 654, which is the focus of this document. ABP 654, like its reference product Stelara® (ustekinumab), is a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that targets the p40 subunit of human interleukins-12 (IL-12) and -23 (IL-23).[1][2] This guide is intended for researchers, scientists, and drug development professionals, and will delve into the mechanism of action, preclinical functional similarity studies, and pivotal clinical trial results for ABP 654.
Mechanism of Action: Targeting the IL-12/IL-23 Pathway
Ustekinumab, and by extension its biosimilar ABP 654, exerts its therapeutic effect by disrupting the IL-12 and IL-23 inflammatory pathways. These cytokines are key mediators in the pathogenesis of several immune-mediated inflammatory diseases.[1][2]
-
IL-12 and IL-23 Structure and Function: IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit, which is covalently linked to a p35 subunit to form IL-12, or a p19 subunit to form IL-23.[3][4]
-
Receptor Binding and Signaling: IL-12 binds to the IL-12 receptor complex (IL-12Rβ1 and IL-12Rβ2), leading to the differentiation of naive T cells into T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[2][4] IL-23 binds to its receptor complex (IL-12Rβ1 and IL-23R), which promotes the survival and proliferation of T helper 17 (Th17) cells, leading to the secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][4]
-
Inhibition by ABP 654: ABP 654 binds with high affinity to the shared p40 subunit of both IL-12 and IL-23.[2] This binding prevents the cytokines from interacting with the cell surface receptor subunit IL-12Rβ1, thereby neutralizing the downstream signaling cascades of both the Th1 and Th17 pathways.[3][5] This ultimately leads to a reduction in the inflammatory response.[5]
Preclinical Studies
Comprehensive preclinical assessments were conducted to establish the functional similarity between ABP 654 and its reference product, ustekinumab. These studies focused on the in vitro pharmacological effects relevant to the drug's mechanism of action.
In Vitro Functional Similarity Studies
A series of in vitro pharmacology studies were performed using peripheral blood mononuclear cells (PBMCs) from both healthy human donors and patients with Crohn's disease (CD) to compare the inhibitory effects of ABP 654 and ustekinumab on IL-12 and IL-23-mediated signaling.[6][7]
Experimental Protocol: In Vitro Inhibition Assays
The following provides a high-level overview of the experimental methodology for the in vitro functional similarity studies:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood obtained from healthy donors and patients with Crohn's disease using standard density gradient centrifugation.
-
Cell Culture and Stimulation: The isolated PBMCs were cultured in appropriate media and stimulated with recombinant human IL-12 or IL-23 to induce downstream signaling events.
-
Inhibition with ABP 654 and Ustekinumab: The stimulated PBMCs were treated with varying concentrations of either ABP 654 or the ustekinumab reference product.
-
Endpoint Analysis: The inhibitory effects were quantified by measuring key downstream markers, including:
-
STAT3 and STAT4 Phosphorylation: The levels of phosphorylated STAT3 (pSTAT3) and pSTAT4 were measured by flow cytometry to assess the inhibition of the IL-23 and IL-12 signaling pathways, respectively.[6][7]
-
Cytokine Release: The concentrations of IL-17 and IFN-γ in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) to determine the inhibition of Th17 and Th1-mediated responses.[6][7]
-
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated for both ABP 654 and ustekinumab to compare their potencies.
Quantitative Data from In Vitro Studies
The results of the in vitro studies demonstrated a high degree of functional similarity between ABP 654 and ustekinumab. The IC50 values for the inhibition of IL-23-induced IL-17 release were comparable between the two molecules in both healthy and Crohn's disease donor cells.[6]
Table 1: Inhibition of IL-23-Induced IL-17 Release (IC50 in pM)
| Donor Group | ABP 654 (Mean ± SD) | Ustekinumab (EU) (Mean ± SD) |
| Healthy Donors | 458.7 ± 110.8 | 514.6 ± 48.7 |
| Crohn's Disease Donors | 260.8 ± 88.5 | 256.9 ± 96.8 |
| Data sourced from Dove Medical Press.[6] |
In Vivo Preclinical Studies of Ustekinumab
While specific in vivo preclinical studies for ABP 654 are not publicly available, studies on the reference product, ustekinumab, provide relevant insights. In vivo studies in marmosets with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated the therapeutic potential of ustekinumab.[8] Treatment with ustekinumab delayed the onset and progression of EAE symptoms compared to a vehicle control.[8]
Clinical Trials
The clinical development program for ABP 654 included a pivotal Phase 3 study to demonstrate its efficacy, safety, and immunogenicity compared to ustekinumab in patients with moderate to severe plaque psoriasis.
Phase 3 Clinical Trial: NCT04607980
This was a multicenter, randomized, double-blind, active-controlled, single-transition comparative clinical study.[9][10][11]
Experimental Protocol: NCT04607980 Study Design
-
Study Population: Adult patients (18-75 years) with moderate to severe plaque psoriasis.[9]
-
Randomization: 563 patients were randomized in a 1:1 ratio to receive either ABP 654 or ustekinumab.[12]
-
Treatment Regimen:
-
Initial Treatment Phase (Weeks 0-16): Patients received subcutaneous (SC) injections of either ABP 654 or ustekinumab at weeks 0, 4, and 16. The dose was weight-based: 45 mg for patients ≤ 100 kg and 90 mg for patients > 100 kg.[10][11]
-
Re-randomization at Week 28: Patients who achieved at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) were re-randomized. Those initially on ABP 654 continued with ABP 654. Those on ustekinumab were re-randomized to either continue ustekinumab or transition to ABP 654 for the remainder of the 52-week study.[11]
-
-
Primary Efficacy Endpoint: The primary endpoint was the percentage improvement in PASI from baseline to week 12.[11]
-
Secondary Endpoints: Secondary endpoints included other efficacy measures, as well as assessments of safety and immunogenicity.[11]
Clinical Trial Results
The study met its primary efficacy endpoint, demonstrating no clinically meaningful differences between ABP 654 and ustekinumab.[12]
Table 2: Primary Efficacy Endpoint at Week 12
| Treatment Group | Mean Percentage Improvement in PASI (SD) |
| ABP 654 | 81.9 (19.9) |
| Ustekinumab | 81.9 (19.6) |
| Data sourced from the British Journal of Dermatology.[10] |
The point estimate of the mean difference in PASI percentage improvement between the two groups was 0.14, which was well within the prespecified similarity margin.[12]
Safety and Immunogenicity
The safety and immunogenicity profiles of ABP 654 were comparable to those of ustekinumab throughout the 52-week study.[10][11] The transition from ustekinumab to ABP 654 at week 28 did not have any impact on efficacy, safety, or immunogenicity.[10]
Conclusion
The comprehensive preclinical and clinical data for ABP 654 demonstrate its high degree of similarity to the reference product, ustekinumab. In vitro functional assays confirmed that ABP 654 effectively neutralizes the IL-12 and IL-23 signaling pathways with a potency comparable to ustekinumab. The pivotal Phase 3 clinical trial in patients with moderate to severe plaque psoriasis met its primary endpoint, establishing clinical equivalence in terms of efficacy. Furthermore, the safety and immunogenicity profiles of ABP 654 were shown to be comparable to ustekinumab. These findings provide a robust body of evidence supporting ABP 654 as a biosimilar to ustekinumab for the treatment of immune-mediated inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 3. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress of Ustekinumab in the treatment of inflammatory bowel disease [frontiersin.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. dovepress.com [dovepress.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of the ustekinumab biosimilar ABP 654 in patients with moderate-to-severe plaque psoriasis: a randomized double-blinded active-controlled comparative clinical study over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amgen.com [amgen.com]
Methodological & Application
JTT-654: Application Notes for In Vitro 11β-HSD1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contrary to some initial classifications, JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), not Cholesteryl Ester Transfer Protein (CETP). 11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol, primarily in tissues such as the liver, adipose tissue, and the brain. This localized amplification of glucocorticoid action has been implicated in the pathophysiology of various metabolic disorders. The inhibition of 11β-HSD1 is, therefore, a promising therapeutic strategy for conditions like type 2 diabetes and obesity. This compound has demonstrated competitive inhibition against the human recombinant 11β-HSD1 enzyme.
These application notes provide detailed protocols for the in vitro characterization of this compound and other 11β-HSD1 inhibitors, focusing on non-radiometric biochemical and cell-based assays.
Data Presentation
Table 1: In Vitro Potency of this compound Against 11β-HSD1
| Species | Enzyme Source | IC50 (nM) |
| Human | Recombinant | 4.65 |
| Rat | Recombinant | 0.97 |
| Mouse | Recombinant | 0.74 |
Table 2: In Vitro Selectivity of this compound
| Enzyme | Species | IC50 | Selectivity (fold) |
| 11β-HSD1 | Human | 4.65 nM | >6450 |
| 11β-HSD2 | Human | >30 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 11β-HSD1 signaling pathway and a general workflow for inhibitor screening.
Experimental Protocols
Biochemical 11β-HSD1 Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a competitive immunoassay to measure the production of cortisol by recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 (microsomal preparation)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
HTRF Cortisol Assay Kit (containing Cortisol-d2 acceptor and anti-Cortisol-Cryptate donor)
-
Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., EDTA, glycerol)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO, then dilute into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Reaction:
-
In a 384-well plate, add the components in the following order:
-
Assay Buffer
-
This compound solution or vehicle control (for maximum and minimum signal controls).
-
Recombinant human 11β-HSD1 enzyme solution.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a solution of cortisone and NADPH.
-
-
Final concentrations in the reaction should be optimized, but typical ranges are:
-
11β-HSD1: 1-10 µg/mL
-
Cortisone: 100-500 nM
-
NADPH: 100-200 µM
-
-
Incubate the reaction mixture for 60-120 minutes at 37°C.
-
-
Detection:
-
Stop the enzymatic reaction by adding the HTRF detection reagents (Cortisol-d2 and anti-Cortisol-Cryptate) prepared in the detection buffer provided with the kit.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based 11β-HSD1 Inhibition Assay using LC-MS/MS
This protocol measures the ability of this compound to inhibit the conversion of cortisone to cortisol in a cellular context.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., 3T3-L1 adipocytes, HEK293 cells transfected with human 11β-HSD1)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Cortisone
-
This compound
-
Internal standard for LC-MS/MS (e.g., d4-Cortisol)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to confluency in appropriate flasks.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight. For 3T3-L1 cells, differentiation into adipocytes will be required prior to the assay.
-
-
Compound Treatment and Substrate Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO2 incubator.
-
Add cortisone to each well to a final concentration of approximately 500 nM.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant (cell culture medium) from each well.
-
Add an equal volume of cold acetonitrile containing the internal standard (d4-Cortisol) to precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate LC column (e.g., C18).
-
Separate cortisol and cortisone using a suitable gradient of mobile phases (e.g., water and methanol with formic acid).
-
Detect and quantify cortisol and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of cortisol produced in each well by comparing the peak area ratio of cortisol to the internal standard against a standard curve.
-
Determine the percent inhibition of cortisol formation for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Off-Target Effects
While this compound demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, a comprehensive off-target liability profile against a broader panel of receptors, enzymes, and ion channels has not been extensively published in the public domain. For drug development purposes, it is recommended to perform a comprehensive in vitro safety pharmacology screen to identify any potential off-target interactions that could lead to adverse effects.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. Always follow appropriate safety procedures when handling chemicals and biological materials.
Application Notes and Protocols for Cell-Based Assay Design for JTT-654
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The described assays are designed to assess the inhibitory potency of this compound on cellular 11β-HSD1 activity and to evaluate its impact on downstream signaling pathways.
Introduction
This compound is an orally active and selective inhibitor of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2][3] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, making it a key therapeutic target.[1][4] These protocols describe robust cell-based assays to quantify the inhibitory effect of this compound on 11β-HSD1 and its subsequent functional consequences.
Signaling Pathway of 11β-HSD1
The primary function of 11β-HSD1 is the NADPH-dependent reduction of cortisone to cortisol, thereby increasing the intracellular concentration of active glucocorticoids. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of target genes. This compound acts by competitively inhibiting 11β-HSD1, thus reducing the production of cortisol and mitigating its downstream effects.[2][5]
Data Presentation
The following table summarizes the reported inhibitory activity of this compound against 11β-HSD1 from different species.
| Species | Enzyme Source | IC50 (nM) | Reference |
| Human | Recombinant | 4.65 | [2][3] |
| Rat | Recombinant | 0.97 | [2][3] |
| Mouse | Recombinant | 0.74 | [2][3] |
Experimental Protocols
Protocol 1: Cellular 11β-HSD1 Activity Assay
This assay measures the ability of this compound to inhibit the conversion of cortisone to cortisol in a cellular context.
Workflow Diagram:
Materials:
-
Cell Line: 3T3-L1 preadipocytes (or other suitable cell line with endogenous 11β-HSD1 expression, such as C2C12 myoblasts).[1][2]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Differentiation Medium (for 3T3-L1): Culture medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound: Stock solution in DMSO.
-
Cortisone: Stock solution in ethanol or DMSO.
-
Assay Buffer: Serum-free DMEM.
-
Cortisol Detection Kit: HTRF, ELISA, or LC/MS/MS-based.[1][6][7][8]
Procedure:
-
Cell Seeding and Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Culture until confluence.
-
Induce differentiation by treating with differentiation medium for 2 days, followed by culture in medium containing only insulin for another 2 days.
-
Maintain in regular culture medium for an additional 4-6 days until mature adipocytes are formed.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the differentiated adipocytes with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of cortisone in assay buffer.
-
Add 100 µL of the cortisone solution to each well to a final concentration of 100-500 nM.
-
Incubate for 4-24 hours at 37°C.[2]
-
-
Cortisol Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of cortisol production for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results:
This compound is expected to dose-dependently inhibit the production of cortisol in 3T3-L1 adipocytes. The calculated IC50 value should be in the low nanomolar range, consistent with its known potency.[2][3]
Protocol 2: Downstream Target Gene Expression Assay
This assay evaluates the effect of this compound on the expression of a glucocorticoid-responsive gene, such as glutamine synthase.[1]
Workflow Diagram:
Materials:
-
Cell Line: C2C12 myoblasts.[1]
-
Culture and Differentiation Medium: As per standard protocols for C2C12 cells.
-
This compound and Cortisone: As described in Protocol 1.
-
RNA Isolation Kit: Commercially available.
-
Reverse Transcription Kit: Commercially available.
-
qPCR Master Mix and Primers: For the target gene (e.g., glutamine synthase) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding and Differentiation:
-
Seed C2C12 myoblasts in a 12-well plate.
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
-
Compound Treatment:
-
Treat the differentiated C2C12 myotubes with this compound at various concentrations in the presence of a fixed concentration of cortisone (e.g., 100 nM) for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Wash the cells with PBS and lyse them using the buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target gene (e.g., glutamine synthase) and a housekeeping gene.
-
Use a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to those treated with cortisone alone.
-
Expected Results:
Cortisone treatment is expected to induce the expression of glutamine synthase.[1] Co-treatment with this compound should attenuate this induction in a dose-dependent manner, demonstrating the functional consequence of 11β-HSD1 inhibition.
Conclusion
The provided protocols offer a robust framework for the cellular characterization of this compound. The 11β-HSD1 activity assay allows for the precise determination of its inhibitory potency in a relevant cellular environment. The downstream target gene expression assay provides further evidence of its mechanism of action by linking enzyme inhibition to a functional cellular response. These assays are essential tools for the preclinical evaluation of this compound and other 11β-HSD1 inhibitors.
References
- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. assaygenie.com [assaygenie.com]
- 9. 2.6. In vitro cortisol determination assay [bio-protocol.org]
JTT-654 Administration in Animal Models of Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to active cortisol.[1][3] By inhibiting 11β-HSD1 in key metabolic tissues such as the liver and adipose tissue, this compound has been shown to ameliorate insulin resistance and improve glycemic control in animal models of non-obese type 2 diabetes.[1][3] These notes provide a detailed overview of the administration of this compound in preclinical diabetes models, including quantitative data, experimental protocols, and visual representations of its mechanism and experimental application.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in rat models of insulin resistance and type 2 diabetes.
Table 1: Effects of this compound on Fasting Plasma Glucose and Insulin in Cortisone-Treated Rats
| Treatment Group | Dose (mg/kg) | Fasting Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) |
| Normal Control | - | ~110 | ~1.5 |
| Control (Cortisone-treated) | - | ~140 | ~4.0 |
| This compound | 1 | ~130 | ~3.0 |
| This compound | 3 | ~120 | ~2.0 |
| This compound | 10 | ~115 | ~1.8 |
*Data are approximated from graphical representations in Heitaku et al., 2023.[1] Cortisone-treated rats received this compound orally once daily for 4 days.
Table 2: Effects of this compound on Fasting and Fed Plasma Glucose and Insulin in Goto-Kakizaki (GK) Rats
| Treatment Group | Dose (mg/kg, b.i.d.) | Fasting Plasma Glucose (mg/dL) | Fed Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | Fed Plasma Insulin (ng/mL) |
| Control | - | ~180 | ~350 | ~1.2 | ~2.5 |
| This compound | 1.5 | ~170 | ~330 | ~1.0 | ~2.2 |
| This compound | 5 | ~150 | ~280 | ~0.8 | ~1.8 |
| This compound | 15 | ~130 | ~220 | ~0.6 | ~1.5 |
*Data are approximated from graphical representations in Heitaku et al., 2023.[1] GK rats received this compound orally twice daily for 19 days.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Cortisone-Induced Insulin Resistance Rat Model
Objective: To assess the in vivo efficacy of this compound in a model of glucocorticoid-induced insulin resistance.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Cortisone acetate
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Standard laboratory rodent chow and water
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Induction of Insulin Resistance: Administer cortisone acetate (e.g., 50 mg/kg, subcutaneously) daily to induce a state of insulin resistance. A normal control group receiving vehicle instead of cortisone should be included.
-
This compound Administration:
-
Blood Sampling and Analysis:
-
On the final day of treatment, fast the animals overnight.
-
Collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Measure plasma glucose levels using a glucose oxidase method and plasma insulin levels using an ELISA kit.
-
-
Optional Advanced Analyses:
Protocol 2: Assessment of this compound in a Non-Obese Type 2 Diabetes Rat Model
Objective: To determine the therapeutic potential of this compound in a genetic model of non-obese type 2 diabetes.
Animal Model: Male Goto-Kakizaki (GK) rats.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Standard laboratory rodent chow and water
Procedure:
-
Acclimatization: House GK rats under standard laboratory conditions for a sufficient period to stabilize their diabetic phenotype.
-
This compound Administration:
-
Monitoring:
-
Monitor food intake and body weight throughout the study.
-
Collect blood samples periodically (e.g., weekly) to measure fasting and fed plasma glucose and insulin levels.
-
-
Terminal Procedures:
-
At the end of the treatment period, perform terminal blood collection for final analysis.
-
Harvest liver and adipose tissues for ex vivo analyses, such as measuring 11β-HSD1 activity to confirm target engagement, and assessing insulin-stimulated glucose oxidation in adipose tissue.[1]
-
Visualizations
Signaling Pathway of 11β-HSD1 Inhibition by this compound
Caption: Mechanism of this compound in reducing insulin resistance.
Experimental Workflow for this compound in Cortisone-Treated Rats
Caption: Workflow for cortisone-induced insulin resistance model.
Experimental Workflow for this compound in Goto-Kakizaki (GK) Rats
Caption: Workflow for the non-obese type 2 diabetes GK rat model.
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 2. biocat.com [biocat.com]
- 3. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTT-654 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor, JTT-654, in rodent studies. The following sections detail the mechanism of action, quantitative data from preclinical studies, and step-by-step experimental protocols for utilizing this compound in models of metabolic disease.
Mechanism of Action
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents).[1][2] By inhibiting 11β-HSD1 in key metabolic tissues such as the liver and adipose tissue, this compound reduces local glucocorticoid concentrations, thereby ameliorating insulin resistance and hyperglycemia.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo dose-ranging efficacy of this compound in rodents.
Table 1: In Vitro Inhibitory Activity of this compound
| Species | IC50 (nM) |
| Human | 4.65 |
| Rat | 0.97 |
| Mouse | 0.74 |
Table 2: In Vivo Oral Dosing Regimen and Efficacy of this compound in Rats
| Animal Model | Dose | Dosing Schedule | Key Findings | Reference |
| Sprague-Dawley (SD) Rats | 1, 3, 10 mg/kg | Single oral dose | Dose-dependent inhibition of 11β-HSD1 in liver and adipose tissue. 10 mg/kg resulted in >90% inhibition for 8 hours. | [1] |
| Cortisone-Treated Rats | 1, 3, 10 mg/kg | Once daily for 4 days | Dose-dependent attenuation of increased fasting plasma glucose and insulin. | [1] |
| Goto-Kakizaki (GK) Rats | 1.5, 5, 15 mg/kg | Twice daily for 19 days | 15 mg/kg twice daily maintained complete 11β-HSD1 inhibition for 24 hours and significantly reduced fasting plasma glucose and insulin levels. | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of 11β-HSD1 and the mechanism of action of this compound.
Caption: 11β-HSD1 signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies for key in vivo experiments using this compound in rodent models are provided below.
Protocol 1: Oral Administration of this compound in Rats
This protocol describes the preparation and administration of this compound to rats via oral gavage.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose solution
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for homogenization)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution acts as a suspending agent.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. This can be done in a mortar.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension. A magnetic stirrer can be used for this purpose.
-
-
Dose administration:
-
Accurately weigh each rat before dosing.
-
Calculate the volume of the this compound suspension to be administered to each rat based on its body weight and the concentration of the suspension.
-
Gently restrain the rat and administer the calculated volume of the suspension directly into the stomach using an appropriately sized oral gavage needle attached to a syringe.
-
Administer vehicle (0.5% methylcellulose) to the control group using the same procedure.
-
Caption: Workflow for oral administration of this compound.
Protocol 2: Cortisone-Induced Insulin Resistance Model in Rats
This protocol details the induction of insulin resistance using cortisone and subsequent treatment with this compound.
Animals:
-
Male Sprague-Dawley rats (8 weeks old)
Materials:
-
Cortisone acetate
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard rat chow and water
-
Equipment for blood collection (e.g., tail vein sampling)
-
Glucose and insulin assay kits
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Induction of Insulin Resistance: Administer cortisone acetate (e.g., 100 mg/kg, subcutaneously) daily for the duration of the study to induce a state of glucocorticoid excess and insulin resistance.
-
Treatment Groups: Divide the rats into the following groups:
-
Normal Control (Vehicle only)
-
Cortisone Control (Cortisone + Vehicle)
-
Cortisone + this compound (e.g., 1, 3, 10 mg/kg, oral gavage, once daily)
-
-
Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 4 days).[1]
-
Monitoring:
-
Monitor body weight and food/water intake daily.
-
Collect blood samples at baseline and at the end of the treatment period after an overnight fast.
-
-
Biochemical Analysis:
-
Measure fasting plasma glucose levels using a glucose oxidase method.
-
Measure fasting plasma insulin levels using a commercially available ELISA kit.
-
Calculate HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) as an index of insulin resistance.
-
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 2. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTT-654 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in target tissues such as adipose tissue and the liver. This mechanism of action makes this compound a valuable tool for investigating the roles of glucocorticoids in various physiological and pathological processes, particularly in the context of metabolic diseases like insulin resistance and type 2 diabetes.
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols for stock solution preparation, cell treatment, and relevant in vitro assays.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 916828-66-5 | [1] |
| Molecular Formula | C₂₈H₃₃F₃N₄O₃ | [1] |
| Molecular Weight | 530.58 g/mol | [1] |
| IC₅₀ (human 11β-HSD1) | 4.65 nM | [1] |
| IC₅₀ (rat 11β-HSD1) | 0.97 nM | [1] |
| IC₅₀ (mouse 11β-HSD1) | 0.74 nM | [1] |
| IC₅₀ (human 11β-HSD2) | > 30 µM | [1] |
| Solubility | DMSO | Inferred from common practice for similar compounds |
| Recommended Working Concentration | 0.1 - 10 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 530.58 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.31 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquot and Store.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles that could degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Treatment of Cells with this compound
Objective: To treat cultured cells with this compound at a desired final concentration.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the final working concentration. Based on published data, a working concentration range of 0.1 - 10 µM is recommended for initial experiments. The optimal concentration may vary depending on the cell type and experimental endpoint.
-
Prepare the working solution.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treat the cells.
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours, as used in studies on angiotensinogen production in 3T3-L1 adipocytes).
-
In Vitro Assay: Inhibition of Cortisone-Induced Angiotensinogen Production in 3T3-L1 Adipocytes
Objective: To assess the inhibitory effect of this compound on 11β-HSD1 activity in a cellular context.
Cell Line: 3T3-L1 pre-adipocytes, differentiated into mature adipocytes.
Protocol:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 cells into mature adipocytes according to standard protocols.
-
Pre-treatment with this compound: Treat the differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified pre-incubation period.
-
Cortisone Stimulation: After pre-treatment, stimulate the cells with cortisone to induce 11β-HSD1-mediated conversion to cortisol, which in turn stimulates angiotensinogen production.
-
Sample Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
Quantification of Angiotensinogen: Measure the concentration of angiotensinogen in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Compare the levels of angiotensinogen in the this compound-treated groups to the cortisone-only treated group to determine the inhibitory effect of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound cell culture experiments.
References
Application Notes and Protocols for Determining the Solubility and Stability of JTT-654 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and development, prized for its exceptional ability to dissolve a wide array of chemical compounds. For preclinical research, compounds like JTT-654, previously investigated for Type 2 Diabetes, are typically prepared in DMSO stock solutions for in vitro and in vivo studies.[1] Accurate determination of a compound's solubility and stability in DMSO is paramount for ensuring the reliability and reproducibility of experimental results. Inaccurate concentration values due to poor solubility or degradation can lead to misleading structure-activity relationships (SAR), flawed pharmacological data, and ultimately, the failure of promising drug candidates.
These application notes provide a comprehensive guide with detailed protocols for determining the solubility and stability of this compound or analogous research compounds in DMSO. The methodologies described herein are based on standard industry practices and are designed to be adaptable to the specific needs of the user.
Data Presentation
Quantitative data from solubility and stability assessments should be meticulously recorded and presented in a clear, tabular format to facilitate easy comparison and interpretation.
Table 1: Solubility of Compound-X (this compound analogue) in DMSO
| Compound ID | Target Concentration (mM) | Method | Measured Solubility (mM) | Observations (e.g., Precipitation, Color Change) | Solubility Classification |
| Compound-X | 10 | Kinetic Turbidimetry | >10 | No precipitation observed | High |
| Compound-X | 50 | Thermodynamic (Shake-Flask) | 42.5 | Slight precipitation observed above 45 mM | High |
| Compound-X | 100 | Visual Inspection | <100 | Significant precipitation | - |
Table 2: Stability of Compound-X (this compound analogue) in DMSO (10 mM Stock Solution)
| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Degradation Products Observed (LC-MS) |
| -80°C | 99.8 | 99.7 | 99.8 | 99.6 | None |
| -20°C | 99.8 | 99.5 | 99.1 | 98.5 | Minor peak at RRT 1.2 |
| 4°C | 99.8 | 98.2 | 96.5 | 93.1 | Two minor degradation peaks |
| Room Temperature (25°C) | 99.8 | 92.5 | 85.3 | 75.4 | Multiple degradation products |
| Room Temperature (25°C) with Freeze-Thaw Cycles (x5) | 99.8 | 99.4 | - | - | None |
Experimental Protocols
Protocol 1: Preparation of DMSO Stock Solutions
The initial step in any solubility or stability study is the careful preparation of a high-concentration stock solution.[2][3][4]
Materials:
-
This compound (or analogue) solid compound
-
Anhydrous DMSO (high purity, ≤0.05% water)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This high-throughput method provides a rapid assessment of a compound's kinetic solubility in an aqueous buffer following dilution from a DMSO stock.[5][6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Multichannel pipette or automated liquid handler
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
Compare the readings to a blank (PBS with 2 µL of DMSO) and a positive control (a known insoluble compound). A significant increase in turbidity indicates precipitation and poor kinetic solubility.
Protocol 3: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in DMSO, providing a more definitive measure than kinetic assays.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.[1]
-
Centrifuge the suspension to pellet the excess solid.[1]
-
Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[1]
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC-UV or LC-MS.
-
Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from an analytical standard.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 4: Long-Term Stability Assessment in DMSO
This protocol evaluates the degradation of a compound in DMSO under typical storage conditions over an extended period.[7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Amber glass vials with Teflon-lined caps
-
HPLC-UV or LC-MS system
-
Storage facilities at controlled temperatures (-80°C, -20°C, 4°C, 25°C)
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into amber glass vials, ensuring minimal headspace.
-
Tightly cap the vials.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and concentration. This serves as the baseline.
-
Store the remaining vials under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature) and protect from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Analyze the sample by LC-MS, using the same method as the T0 analysis.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
The following diagram illustrates the general workflow for assessing the solubility and stability of a research compound like this compound in DMSO.
Caption: Workflow for Solubility and Stability Testing in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
JTT-654: Application Notes and Protocols for Adipose Tissue and Liver Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTT-654, a potent and selective 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in the study of adipose tissue and liver function. The provided protocols are based on established research and are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on metabolic parameters.
Introduction
This compound is an orally active small molecule that selectively inhibits the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in adipose tissue and the liver.[1] By inhibiting 11β-HSD1, this compound effectively reduces intracellular glucocorticoid levels, thereby ameliorating insulin resistance and improving glucose homeostasis. Research has demonstrated its potential in treating non-obese type 2 diabetes by targeting 11β-HSD1 in both adipose tissue and the liver.[1]
Mechanism of Action
This compound exerts its effects by competitively inhibiting the 11β-HSD1 enzyme. This leads to a reduction in the intracellular concentration of active glucocorticoids (cortisol), which in turn alleviates the detrimental effects of excess glucocorticoids on insulin signaling and glucose metabolism in key metabolic tissues.
References
Measuring 11β-HSD1 Inhibition with JTT-654: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using the selective inhibitor, JTT-654. It is intended for researchers, scientists, and professionals in the field of drug development. The content includes a summary of this compound's inhibitory activity, comprehensive experimental protocols for in vitro and in vivo assays, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Introduction to 11β-HSD1 and this compound
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2][3] It primarily catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action in a tissue-specific manner.[1][2] Elevated 11β-HSD1 activity in metabolic tissues like the liver and adipose tissue is associated with insulin resistance, obesity, and type 2 diabetes.[1][4][5][6] This makes 11β-HSD1 a promising therapeutic target for these conditions.
This compound is a potent and selective inhibitor of 11β-HSD1.[3][7] It has been shown to ameliorate insulin resistance and hyperglycemia in animal models of type 2 diabetes by inhibiting 11β-HSD1 in both adipose tissue and the liver.[4][7] this compound exhibits competitive inhibition against its substrate and demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is responsible for the reverse reaction.[7]
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1
| Species | IC50 (nM) |
| Human | 4.65[7] |
| Rat | 0.97[7] |
| Mouse | 0.74[7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the 11β-HSD1 enzyme activity in vitro.
Table 2: Selectivity of this compound
| Enzyme | IC50 (µM) |
| Human 11β-HSD2 | > 30[7] |
This demonstrates the high selectivity of this compound for 11β-HSD1 over 11β-HSD2.
Table 3: In Vivo Efficacy of this compound in Rats
| Dose (mg/kg) | Time Post-Dose (hours) | Inhibition in Liver (%) | Inhibition in Adipose Tissue (%) |
| 10 | 8 | ~100[7] | ~100[7] |
| 10 | 24 | ~70[7] | ~70[7] |
| 15 (twice daily) | 24 | >90 (maintained)[4] | >90 (maintained)[4] |
These data illustrate the potent and long-lasting inhibitory effect of this compound on 11β-HSD1 in vivo.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: 11β-HSD1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Measuring 11β-HSD1 Inhibition.
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes the measurement of this compound's inhibitory effect on recombinant 11β-HSD1.
Materials:
-
Recombinant human, rat, or mouse 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Cortisol detection kit (e.g., ELISA or HTRF)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution or vehicle control
-
Recombinant 11β-HSD1 enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a solution containing cortisone and NADPH to each well to start the enzymatic reaction. The final concentrations should be optimized, but a typical starting point is a cortisone concentration close to its Km value.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor at a high concentration).
-
Cortisol Detection: Measure the amount of cortisol produced using a suitable detection method, such as ELISA or HTRF, according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vivo Assessment of 11β-HSD1 Inhibition in Rats
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in inhibiting 11β-HSD1 in liver and adipose tissue.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Cortisone
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenization buffer
-
Equipment for tissue homogenization
-
LC-MS/MS or other suitable analytical method for cortisol and cortisone quantification
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg). A control group should receive the vehicle.
-
After a specific time (e.g., 1 hour), administer cortisone to the rats.
-
-
Tissue Collection: At various time points after this compound administration (e.g., 2, 8, 24 hours), euthanize the rats under anesthesia.
-
Sample Preparation:
-
Immediately collect liver and adipose tissue samples.
-
Wash the tissues with ice-cold saline and snap-freeze them in liquid nitrogen.
-
Store the samples at -80°C until analysis.
-
-
Tissue Homogenization:
-
Thaw the tissue samples on ice.
-
Homogenize the tissues in a suitable buffer.
-
-
Steroid Extraction and Analysis:
-
Extract the steroids (cortisol and cortisone) from the tissue homogenates using an appropriate organic solvent.
-
Quantify the levels of cortisol and cortisone using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the cortisol/cortisone ratio for each tissue sample.
-
Determine the percentage of 11β-HSD1 inhibition in the this compound treated groups compared to the vehicle-treated control group.
-
Protocol 3: Cellular Assay of 11β-HSD1 Activity in 3T3-L1 Adipocytes
This protocol describes how to measure the effect of this compound on 11β-HSD1 activity in a cellular context using 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Cell culture medium (e.g., DMEM)
-
Cortisone
-
This compound
-
DMSO
-
Assay medium (e.g., serum-free DMEM)
-
ELISA or LC-MS/MS for cortisol measurement
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates.
-
Compound Treatment:
-
Prepare dilutions of this compound in assay medium from a DMSO stock.
-
Wash the differentiated 3T3-L1 adipocytes with PBS.
-
Add the assay medium containing different concentrations of this compound or a vehicle control to the cells.
-
-
Pre-incubation: Pre-incubate the cells with this compound for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Substrate Addition: Add cortisone to each well to initiate the conversion to cortisol.
-
Incubation: Incubate the cells for a suitable period (e.g., 4-24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a sensitive method like ELISA or LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition of cortisol production at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for this compound in the cellular assay.
-
Conclusion
This compound is a valuable research tool for investigating the role of 11β-HSD1 in various physiological and pathological processes. The protocols provided in this document offer a framework for accurately measuring the inhibitory activity of this compound both in vitro and in vivo. These methods can be adapted to suit specific research needs and will aid in the further characterization of 11β-HSD1 inhibitors for potential therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 5. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid dehydrogenase type 1 knockout mice show attenuated glucocorticoid-inducible responses and resist hyperglycemia on obesity or stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
JTT-654: A Selective 11β-HSD1 Inhibitor for Endocrinology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid action by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1 in key metabolic tissues such as the liver and adipose tissue, this compound has emerged as a valuable tool compound for investigating the pathophysiology of metabolic disorders, particularly insulin resistance and type 2 diabetes.[2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in endocrinology research.
Mechanism of Action
This compound exerts its pharmacological effects through the competitive inhibition of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive 11-keto glucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active 11β-hydroxy forms (cortisol and corticosterone, respectively). In metabolic tissues, excessive glucocorticoid activity is associated with insulin resistance, increased hepatic glucose production, and adipocyte dysfunction. By blocking 11β-HSD1, this compound effectively reduces intracellular glucocorticoid concentrations in target tissues, thereby ameliorating the detrimental effects of glucocorticoid excess on glucose and lipid metabolism.[2]
Signaling Pathway of this compound Action
References
Application of Dalcetrapib (JTT-705) in Cardiovascular Disease Models
A Note on Compound Identification: Initial searches for "JTT-654" did not yield a specific cardiovascular drug. However, extensive research on compounds developed by Japan Tobacco Inc. points to a high probability that the intended compound of interest is JTT-705 , also known as dalcetrapib .[1] This document will, therefore, focus on the application of dalcetrapib in cardiovascular disease models, a compound extensively studied for its role in modifying lipid profiles and its potential impact on cardiovascular outcomes.
Introduction
Dalcetrapib is a modulator of the cholesteryl ester transfer protein (CETP), a key plasma protein in reverse cholesterol transport.[2][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL).[2][4] By inhibiting CETP, dalcetrapib was developed with the therapeutic goal of increasing HDL cholesterol ("good cholesterol") levels, which is epidemiologically associated with a lower risk of atherosclerotic cardiovascular disease.[5][6]
Mechanism of Action
Dalcetrapib selectively inhibits CETP, thereby reducing the transfer of cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL) particles.[2][7] This action leads to a significant increase in the plasma concentration of HDL cholesterol. Unlike other CETP inhibitors, dalcetrapib has a modest effect on LDL cholesterol levels. The therapeutic hypothesis is that by raising HDL-C, dalcetrapib could enhance reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues, including atherosclerotic plaques, and transported back to the liver for excretion.
Signaling Pathway of CETP Inhibition by Dalcetrapib
Caption: Mechanism of action of dalcetrapib via CETP inhibition.
Application in Cardiovascular Disease Models
Dalcetrapib has been evaluated in various cardiovascular disease models, primarily through large-scale clinical trials in patients with or at high risk for coronary heart disease. Preclinical studies in animal models have also been conducted.
Preclinical Atherosclerosis Models
In preclinical studies involving rabbit models, dalcetrapib demonstrated an ability to decrease atherosclerosis.[3][8] These models are crucial for establishing the initial proof-of-concept for a drug's anti-atherosclerotic potential before moving into human trials.
Clinical Cardiovascular Disease Models
Dalcetrapib has been the subject of several major clinical trials to assess its safety and efficacy in patients with cardiovascular disease.
-
dal-VESSEL: This study investigated the effects of dalcetrapib on endothelial function, blood pressure, and inflammatory markers.[5]
-
dal-PLAQUE: This trial used multimodality imaging (MRI and PET/CT) to assess the impact of dalcetrapib on atherosclerotic plaque progression and inflammation.[3][8]
-
dal-OUTCOMES: A large cardiovascular outcomes trial designed to determine if dalcetrapib reduces cardiovascular morbidity and mortality in patients with recent acute coronary syndrome.[9][10]
-
dal-GenE: This trial was a pharmacogenomically-guided study, testing the hypothesis that the efficacy of dalcetrapib is dependent on a specific genotype in the ADCY9 gene.[11][12][13]
Data Presentation
Table 1: Effects of Dalcetrapib on Lipid Parameters and CETP Activity
| Study | Treatment Group | N | Change in HDL-C (%) | Change in LDL-C (%) | Change in CETP Activity (%) | Reference |
| dal-VESSEL | Dalcetrapib 600 mg/day | 238 | +31 | No significant change | -56 | [5][14] |
| Placebo | 238 | - | - | - | [5][14] | |
| dal-PLAQUE | Dalcetrapib 600 mg/day | 64 | +31 | Not reported | Not reported | [3] |
| Placebo | 66 | - | - | - | [3] | |
| dal-OUTCOMES | Dalcetrapib 600 mg/day | ~7935 | ~+30 | No significant change | Not reported | [9][10] |
| Placebo | ~7936 | - | - | - | [9][10] |
Table 2: Key Clinical Outcomes in Genetically-Defined Populations (dal-OUTCOMES and dal-GenE)
| Study | Genotype (rs1967309) | Treatment Group | Primary Endpoint (Composite CV Events) | Hazard Ratio (95% CI) | Reference |
| dal-OUTCOMES (retrospective) | AA | Dalcetrapib | 39% reduction vs. Placebo | 0.61 (0.41-0.92) | [9][10] |
| GG | Dalcetrapib | 27% increase vs. Placebo | - | [9][10] | |
| dal-GenE (prospective) | AA | Dalcetrapib | 9.5% event rate | 0.88 (0.75-1.03) | [11] |
| AA | Placebo | 10.6% event rate | - | [11] |
Experimental Protocols
Protocol 1: Assessment of Endothelial Function (Based on dal-VESSEL)
Objective: To assess the effect of dalcetrapib on nitric oxide-dependent endothelial function.
Methodology:
-
Patient Population: Patients with or at risk of coronary heart disease.
-
Intervention: Randomization to receive dalcetrapib (600 mg/day) or placebo for 36 weeks.
-
Primary Endpoint Measurement: Flow-mediated dilation (FMD) of the brachial artery.
-
Baseline Measurement: FMD is measured at baseline before initiation of the study drug.
-
Procedure:
-
The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
A high-resolution ultrasound transducer is used to image the brachial artery.
-
A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 200 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is continuously monitored for 2 minutes.
-
FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff release.
-
-
Follow-up Measurements: FMD is reassessed at specified time points (e.g., 12 and 36 weeks) to evaluate changes from baseline.
-
-
Statistical Analysis: The change in FMD from baseline is compared between the dalcetrapib and placebo groups.
Caption: Experimental workflow for assessing endothelial function.
Protocol 2: Pharmacogenomic-Guided Cardiovascular Outcome Trial (Based on dal-GenE)
Objective: To prospectively evaluate the efficacy of dalcetrapib in reducing cardiovascular events in patients with a specific genetic profile.
Methodology:
-
Patient Population: Patients who have recently experienced an acute coronary syndrome (ACS).[15]
-
Genetic Screening:
-
Intervention: Eligible patients are randomized in a double-blind manner to receive either dalcetrapib (600 mg once daily) or a matching placebo.[13]
-
Primary Endpoint: A composite of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[11]
-
Follow-up: Patients are followed for a pre-specified period, and the incidence of primary endpoint events is recorded.
-
Statistical Analysis: A time-to-event analysis (e.g., Cox proportional hazards model) is used to compare the risk of the primary endpoint between the dalcetrapib and placebo groups.[12]
Caption: Workflow for a pharmacogenomic-guided clinical trial.
Conclusion
Dalcetrapib (JTT-705) serves as a significant case study in the development of CETP inhibitors for cardiovascular disease. While it effectively raises HDL-C levels, its clinical efficacy in unselected patient populations was not demonstrated. However, the pharmacogenomic data from the dal-OUTCOMES and dal-GenE trials suggest a potential personalized medicine approach, where the benefits of dalcetrapib may be confined to individuals with a specific genetic makeup in the ADCY9 gene. These findings underscore the importance of integrating genetic markers in the design of clinical trials for cardiovascular drugs. Further research is ongoing to confirm these genotype-dependent effects.[16]
References
- 1. JTT-705. Japan Tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of dalcetrapib on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. circgenetics.ahajournals.org [circgenetics.ahajournals.org]
- 11. dalcorpharma.com [dalcorpharma.com]
- 12. Pharmacogenetics-guided dalcetrapib therapy after an acute coronary syndrome: the dal-GenE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Vascular effects and safety of dalcetrapib in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. dal-gene-2.com [dal-gene-2.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing JTT-654 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JTT-654, a potent and selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor, for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids in target tissues.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies across species. The reported values for the recombinant enzymes are summarized in the table below.
| Species | IC50 (nM) |
| Human | 4.65 |
| Rat | 0.97 |
| Mouse | 0.74 |
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on its low nanomolar IC50 values, a good starting point for J-654 in cell-based assays would be in the range of 1 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To avoid solubility issues and ensure accurate dosing, it is best to perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit 11β-HSD1 in your specific cell model. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment. | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Assess Cell Permeability: While specific data for this compound is limited, you can use general cell permeability assays or refer to literature on similar small molecule inhibitors. Consider increasing the incubation time. 3. Evaluate Compound Stability: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to assess the duration of its inhibitory effect. |
| High cell toxicity or unexpected off-target effects | 1. High Concentration: The concentration of this compound may be too high, leading to cytotoxicity. 2. Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to unintended biological responses. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | 1. Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine its cytotoxic threshold in your cell line. 2. Investigate Off-Target Effects: While no specific off-target effects for this compound have been widely reported, it is good practice to include appropriate controls in your experiments. Consider using a structurally different 11β-HSD1 inhibitor as a comparator. 3. Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all experimental conditions, including the vehicle control, and is below the known toxic level for your cells. |
| Variability between experiments | 1. Inconsistent Cell Conditions: Variations in cell density, passage number, or growth phase can affect the experimental outcome. 2. Inconsistent Compound Preparation: Errors in the preparation of this compound dilutions can lead to variability. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are seeded at a uniform density. Allow cells to adhere and reach a consistent growth phase before treatment. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)
This protocol provides a framework for measuring the inhibitory activity of this compound on 11β-HSD1 in a cellular context.
-
Cell Culture: Culture cells known to express 11β-HSD1 (e.g., 3T3-L1 adipocytes, HepG2 cells) in an appropriate plate format.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1 hour).
-
Substrate Addition: Add the 11β-HSD1 substrate, cortisone, to the cell culture medium at a final concentration typically in the low micromolar range.
-
Incubation: Incubate for a specific time period (e.g., 4-24 hours) to allow for the enzymatic conversion of cortisone to cortisol.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Quantify the amount of cortisol produced using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the percentage of 11β-HSD1 inhibition for each this compound concentration relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound action on the 11β-HSD1 signaling pathway.
Caption: General workflow for optimizing this compound concentration in vitro.
Troubleshooting JTT-654 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of JTT-654 in aqueous solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. The initial and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous experimental medium. It is important to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q2: What organic solvents are recommended for creating a this compound stock solution?
A2: Common choices for preparing stock solutions of poorly water-soluble compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The selection of the solvent may depend on the specific requirements of your experiment, including cell type tolerance and potential interactions with other components in your assay.
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound.
-
Increase the Volume of Aqueous Buffer: Diluting the stock solution into a larger volume of the aqueous medium can help keep the compound in solution.
-
Use a Co-solvent: Incorporating a co-solvent in your final aqueous solution can increase the solubility of the compound.[1][2]
-
Utilize Surfactants: The addition of a small amount of a biocompatible surfactant can aid in solubilization.[3][4]
-
Vortexing/Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to redissolve small precipitates.
Q4: Are there more advanced techniques to improve the aqueous solubility of this compound for in vivo or complex in vitro studies?
A4: Yes, for more demanding applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[1][5][6]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and solubility.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[3][7]
Quantitative Data Summary
The following table provides illustrative solubility data for a hypothetical poorly soluble compound with characteristics similar to this compound in various solvents and formulations. Note: This data is for demonstrative purposes and may not represent the actual solubility of this compound.
| Solvent/Formulation | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water (pH 7.4) | < 0.01 | 25 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.01 | 25 | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | > 50 | 25 | High solubility, suitable for stock solutions. |
| Ethanol (95%) | ~10 | 25 | Good solubility, another option for stock solutions. |
| 10% DMSO in PBS | ~0.1 | 25 | Co-solvent effect improves solubility compared to PBS alone. |
| 5% Tween® 80 in Water | ~0.5 | 25 | Surfactant-based formulation significantly enhances solubility. |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | ~2.0 | 25 | Complexation provides a substantial increase in aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Aqueous Medium: Warm your final aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the aqueous medium, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous medium and not the other way around.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider lowering the final concentration.
Visual Guides
Troubleshooting this compound Insolubility
Caption: A workflow to guide researchers in troubleshooting the insolubility of this compound.
Simplified 11β-HSD1 Signaling Pathway
This compound is an inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which can then activate the glucocorticoid receptor (GR).
Caption: The inhibitory action of this compound on the 11β-HSD1 pathway.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Identifying and minimizing JTT-654 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of JTT-654, a potent and selective 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] Its primary mechanism of action is the competitive inhibition of 11β-HSD1, the enzyme responsible for the conversion of inactive cortisone to active cortisol within cells.[1][3]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and potential adverse side effects in clinical applications.[4][5] Furthermore, studies with other 11β-HSD1 inhibitors have suggested that some observed metabolic effects might be due to off-target mechanisms. Early identification and mitigation of off-target effects can save significant time and resources in drug development.[6]
Q3: What are the known selectivity details for this compound?
A3: this compound demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is responsible for the reverse reaction (cortisol to cortisone). The IC50 value for human 11β-HSD2 is greater than 30 μM, indicating a very large selectivity window.[1][2][3]
Q4: What are some common experimental approaches to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended to identify potential off-targets. Key methods include:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can identify covalent binding partners of a suitably modified this compound probe.[2][7][8][9] Affinity purification coupled with mass spectrometry can also be used to pull down interacting proteins from cell lysates.[10][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding. An increase in the thermal stability of a protein in the presence of this compound suggests a direct interaction.[1][3][12][13]
-
Broad Kinase Profiling: Although this compound is not a kinase inhibitor, screening against a large panel of kinases (kinome scanning) is a standard safety assessment to rule out unintended interactions with this important class of enzymes.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of a structurally unrelated 11β-HSD1 inhibitor can help distinguish on-target from off-target effects.[6][5]
Troubleshooting Guides
Issue 1: An observed cellular phenotype is inconsistent with the known function of 11β-HSD1.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Dose-response analysis: Compare the EC50 for the observed phenotype with the IC50 for 11β-HSD1 inhibition. A significant discrepancy suggests an off-target effect.[5] 2. Use a structurally unrelated 11β-HSD1 inhibitor: If the phenotype is not replicated, it is likely an off-target effect of this compound.[6][5] 3. Rescue experiment: Overexpress 11β-HSD1 in the cells. If the phenotype is not rescued, it points towards off-target activity.[4] | A clear correlation between on-target inhibition and the phenotype strengthens the evidence for an on-target mechanism. |
| Experimental artifact | Review and optimize the experimental protocol, including appropriate vehicle controls and positive/negative controls for the signaling pathway. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: this compound exhibits cellular toxicity at concentrations required for 11β-HSD1 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Counter-screen in a target-negative cell line: If toxicity persists in a cell line that does not express 11β-HSD1, the toxicity is likely due to off-target effects.[5] 2. Broad panel screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYP enzymes).[5] | Identification of interactions with proteins known to mediate toxicity can explain the observed effects. |
| On-target toxicity | Modulate the expression of 11β-HSD1 (e.g., using siRNA or CRISPR). If knockdown of 11β-HSD1 phenocopies the toxicity, it suggests an on-target effect. | Understanding whether the toxicity is on- or off-target will guide further development and optimization of the compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the direct binding of this compound to its target protein, 11β-HSD1, in a cellular context by assessing changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express 11β-HSD1 (e.g., 3T3-L1 adipocytes, primary hepatocytes) to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble 11β-HSD1 in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble 11β-HSD1 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and therefore direct target engagement.[1][3][12][13]
-
Protocol 2: Chemical Proteomics - Affinity Purification for Off-Target Identification
Objective: To identify potential off-target proteins of this compound by using an immobilized version of the compound to capture interacting proteins from a cell lysate.
Methodology:
-
Probe Synthesis:
-
Synthesize a this compound analog containing a linker arm suitable for immobilization to a solid support (e.g., sepharose beads). It is critical that the modification does not significantly alter the pharmacological activity of the compound.
-
-
Lysate Preparation:
-
Prepare a native cell lysate from a relevant cell line or tissue to ensure proteins are in their native conformation.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-immobilized beads.
-
As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
To identify specific binders, perform a competition experiment by pre-incubating the lysate with an excess of free this compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of free this compound, or by changing pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Visualizations
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
Caption: A logical workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting this compound-induced toxicity.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
JTT-654 Technical Support Center: Investigating Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for JTT-654 to cross-react with other enzymes. The following information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local glucocorticoid activity.
This compound exhibits high selectivity for 11β-HSD1 over the closely related isoform, 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2). This selectivity is crucial as 11β-HSD2 plays a vital role in inactivating cortisol, and its inhibition can lead to undesirable side effects.
Quantitative Selectivity Data for this compound
| Enzyme Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| 11β-HSD1 | Human | 4.65 | >6450-fold |
| 11β-HSD1 | Rat | 0.97 | - |
| 11β-HSD1 | Mouse | 0.74 | - |
| 11β-HSD2 | Human | >30,000 | - |
Q2: Has this compound been screened against a broader panel of enzymes?
While comprehensive public data on the screening of this compound against a wide panel of unrelated enzymes is limited, the high selectivity observed against its direct isoform counterpart (11β-HSD2) is a strong indicator of its specific binding properties. For novel inhibitors like this compound, extensive selectivity profiling is a standard part of preclinical development. Researchers should assume that off-target effects are possible and consider experimental validation if unexpected phenotypes are observed.
Q3: What are the potential consequences of off-target activity of an 11β-HSD1 inhibitor?
Off-target activity of 11β-HSD1 inhibitors could lead to a range of unintended biological effects, complicating data interpretation. For example, inhibition of other dehydrogenases or interaction with various receptors could trigger alternative signaling pathways. Some studies on other 11β-HSD1 inhibitors have suggested the possibility of off-target effects contributing to their overall metabolic phenotype, particularly at higher concentrations.
Q4: How can I experimentally assess the potential cross-reactivity of this compound in my model system?
To investigate potential cross-reactivity of this compound, researchers can employ a tiered approach:
-
Literature Review: Search for published selectivity profiles of structurally similar 11β-HSD1 inhibitors.
-
In Vitro Enzyme Assays: Screen this compound against a commercially available panel of enzymes, particularly those with related functions (e.g., other steroid-metabolizing enzymes) or those implicated in the observed phenotype.
-
Phenotypic Anchoring: If an unexpected biological effect is observed, identify the key enzymes and receptors in the implicated signaling pathway and perform targeted activity or binding assays.
Troubleshooting Guide
Issue: Unexpected phenotypic changes observed in cells or animals treated with this compound.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, independent of its 11β-HSD1 inhibitory activity.
-
Troubleshooting Steps:
-
Confirm 11β-HSD1 Inhibition: Ensure that the dose of this compound used is effectively inhibiting 11β-HSD1 in the target tissue. This can be verified by measuring the conversion of cortisone to cortisol.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for 11β-HSD1 inhibition, it is more likely to be an off-target effect.
-
Control Compound: Use a structurally different 11β-HSD1 inhibitor as a control. If the alternative inhibitor does not produce the same phenotype, it strengthens the hypothesis of an off-target effect specific to this compound's chemical structure.
-
Pathway Analysis: Utilize bioinformatics tools to identify potential off-target pathways that could lead to the observed phenotype. This can guide the selection of enzymes or receptors for direct testing.
-
Experimental Protocols
1. In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)
-
Objective: To determine the potency of this compound in inhibiting 11β-HSD1 activity in a cellular context.
-
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Cortisone (substrate).
-
[³H]-Cortisone (radiolabeled substrate).
-
This compound (test compound).
-
Scintillation fluid and counter.
-
Thin-layer chromatography (TLC) plates.
-
-
Procedure:
-
Plate HEK-293-h11β-HSD1 cells in 24-well plates and grow to confluence.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound for 30 minutes.
-
Add a mixture of cortisone and [³H]-cortisone to each well and incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate cortisone and cortisol using TLC.
-
Quantify the amount of [³H]-cortisol formed using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
2. In Vitro 11β-HSD2 Inhibition Assay (Enzyme-Based)
-
Objective: To assess the selectivity of this compound by measuring its inhibitory effect on 11β-HSD2.
-
Materials:
-
Microsomes from cells overexpressing human 11β-HSD2.
-
Assay buffer (e.g., Tris-HCl).
-
Cortisol (substrate).
-
[³H]-Cortisol (radiolabeled substrate).
-
NAD⁺ (cofactor).
-
This compound (test compound).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a microplate, combine the 11β-HSD2 microsomes, assay buffer, and varying concentrations of this compound.
-
Add a mixture of cortisol, [³H]-cortisol, and NAD⁺ to initiate the reaction.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction and extract the steroids.
-
Separate cortisol and cortisone using TLC or HPLC.
-
Quantify the remaining [³H]-cortisol using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. General Protocol for Off-Target Screening using Radioligand Binding Assays
-
Objective: To screen this compound for potential binding to a panel of receptors, ion channels, and transporters.
-
Materials:
-
Membrane preparations from cells expressing the target of interest.
-
Specific radioligand for each target.
-
This compound (test compound).
-
Assay buffer specific for each target.
-
Filtration apparatus and filter mats.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, incubate the membrane preparation with the specific radioligand and a high concentration of this compound (e.g., 10 µM).
-
Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding by this compound. A significant inhibition (typically >50%) indicates potential cross-reactivity and warrants further investigation with a full concentration-response curve to determine the Ki.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: this compound's influence on the Renin-Angiotensin System.
References
Technical Support Center: Interpreting Unexpected Results from JTT-654 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving JTT-654, a selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within key metabolic tissues such as the liver and adipose tissue.[1][3] By reducing intracellular glucocorticoid concentrations, this compound is expected to ameliorate insulin resistance and improve glucose and lipid metabolism.[1][3][4]
Q2: What are the expected outcomes of a successful this compound experiment in a relevant animal model of metabolic disease?
A2: In animal models of type 2 diabetes and insulin resistance, successful administration of this compound is expected to lead to:
-
Improved glucose tolerance.
-
Enhanced insulin-stimulated glucose oxidation in adipose tissue.[1][4]
-
Reduction in plasma triglycerides and LDL cholesterol.
Q3: What are some known off-target or unexpected effects of 11β-HSD1 inhibitors like this compound?
A3: While this compound is highly selective for 11β-HSD1 over 11β-HSD2, inhibition of 11β-HSD1 can lead to systemic effects that might be considered unexpected:
-
Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Inhibition of peripheral cortisol regeneration can lead to a compensatory increase in Adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[5]
-
Alterations in Androgen Metabolism: 11β-HSD1 can also metabolize androgens. Its inhibition may lead to an increase in the levels of certain androgens, which could have metabolic consequences, particularly in female subjects.
-
No significant change in body weight: Despite improvements in metabolic parameters, this compound treatment may not always result in a significant reduction in overall body weight.[1]
Troubleshooting Guides
Scenario 1: No Apparent Effect of this compound on Metabolic Parameters
Question: I've treated my animal models with this compound, but I'm not observing the expected decrease in blood glucose or improvement in insulin sensitivity. What could be wrong?
Possible Causes and Troubleshooting Steps:
-
Inadequate Dosing or Bioavailability:
-
Verify Dose Calculation: Double-check all calculations for dosing based on animal weight.
-
Route of Administration: this compound is orally active.[1] Ensure proper oral gavage technique to guarantee delivery.
-
Pharmacokinetics: Consider the half-life of this compound in your specific animal model. It may be necessary to administer the compound twice daily to maintain sufficient inhibitory pressure on 11β-HSD1.[1]
-
Dose-Response: If you are using a single dose, it may be insufficient. A dose-response study is recommended to determine the optimal effective dose in your model. In cortisone-treated rats, a dose-dependent effect was seen with 1, 3, and 10 mg/kg.[1]
-
-
Animal Model Selection:
-
Disease Model Appropriateness: The metabolic phenotype of your chosen animal model should be one where dysregulation of glucocorticoid metabolism is a contributing factor. This compound has shown efficacy in cortisone-treated rats and Goto-Kakizaki (GK) rats, a model of non-obese type 2 diabetes.[4]
-
Species Differences: this compound has different potencies against 11β-HSD1 from different species (see Table 1). Ensure your dosage is appropriate for the species you are using.
-
-
Experimental Design:
-
Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced hyperglycemia, which could mask the effects of the drug.
-
Timing of Measurements: The timing of blood sampling relative to drug administration and feeding status is critical. Ensure you are measuring fasting glucose and insulin at a consistent time point.
-
Scenario 2: Unexpected Increase in a Biomarker
Question: After this compound treatment, I observed a significant increase in plasma ACTH levels. Is this a sign of toxicity?
Explanation and Next Steps:
-
Mechanism-Based Effect: An increase in ACTH is a plausible pharmacodynamic effect of 11β-HSD1 inhibition. By reducing the intracellular regeneration of cortisol in peripheral tissues, the negative feedback signal to the pituitary is dampened, leading to a compensatory increase in ACTH secretion.[5] This is not necessarily a toxic effect but rather an on-target systemic consequence.
-
Measure Corticosterone/Cortisol: To confirm this, measure plasma corticosterone (in rodents) or cortisol levels. You may observe that while ACTH is elevated, circulating active glucocorticoid levels are not, or are only mildly elevated, due to the inhibition of their regeneration in key tissues.
-
Assess Adrenal Steroidogenesis: If you suspect broader off-target effects on steroid synthesis, you can measure a panel of adrenal steroids to see if other pathways are affected.
Scenario 3: In Vitro Assay Failures
Question: My in vitro experiments with this compound are giving inconsistent IC50 values or show cellular toxicity at expected therapeutic concentrations. What should I check?
Troubleshooting In Vitro Assays:
-
Compound Stability and Solubility:
-
Solvent: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media.
-
Storage: Store the compound as recommended by the supplier to prevent degradation.
-
Precipitation: Visually inspect the media for any signs of compound precipitation, especially at higher concentrations.
-
-
Cell-Based Assay Conditions:
-
Cell Health and Passage Number: Use healthy, low-passage cells for your assays.
-
Serum Concentration: Components in fetal bovine serum can sometimes interact with small molecules. Consider reducing the serum concentration during the treatment period if appropriate for your cell type.
-
Assay Duration: The optimal incubation time for observing the effect of this compound may vary depending on the cellular process being measured.
-
-
Off-Target Cytotoxicity:
-
Viability Assays: Run a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to distinguish between specific inhibition and general toxicity.
-
Control Compound: Include a negative control compound with a similar chemical scaffold but no activity against 11β-HSD1 to check for non-specific effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound against 11β-HSD1
| Species | IC50 (nM) |
| Human | 4.65 |
| Rat | 0.97 |
| Mouse | 0.74 |
Data sourced from MedchemExpress and BioCat GmbH.[2]
Table 2: Effect of this compound on Fasting Plasma Glucose and Insulin in Cortisone-Treated Rats
| Treatment Group | Dose (mg/kg) | Fasting Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) |
| Normal Control | - | ~110 | ~1.5 |
| Cortisone Control | - | ~150 | ~4.0 |
| This compound | 1 | Significantly Reduced vs. Cortisone Control | Significantly Reduced vs. Cortisone Control |
| This compound | 3 | Significantly Reduced vs. Cortisone Control | Significantly Reduced vs. Cortisone Control |
| This compound | 10 | ~115 | ~1.8 |
*Indicates a significant increase compared to the Normal Control group. Data are approximate values based on graphical representations in Heitaku et al., 2023.[1]
Table 3: Effect of this compound on Fasting Plasma Glucose and Insulin in Goto-Kakizaki (GK) Rats
| Treatment Group | Dose (mg/kg, twice daily) | Fasting Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) |
| GK Control | - | ~180 | ~1.2 |
| This compound | 1.5 | No Significant Change | Significantly Reduced vs. GK Control |
| This compound | 5 | Significantly Reduced vs. GK Control | Significantly Reduced vs. GK Control |
| This compound | 15 | Significantly Reduced vs. GK Control | Significantly Reduced vs. GK Control |
Data are based on findings reported by Heitaku et al., 2023.[1]
Experimental Protocols
Adipose Tissue Glucose Oxidation Assay
Principle: This assay measures the rate at which adipose tissue explants convert radiolabeled glucose into CO2, providing an index of insulin sensitivity in this tissue.
Methodology:
-
Euthanize animals and immediately excise epididymal adipose tissue.
-
Place tissue in pre-gassed (95% O2, 5% CO2) Krebs-Ringer bicarbonate buffer.
-
Cut small portions of adipose tissue (approximately 100-200 mg) and place them in sealed incubation vials.
-
Add Krebs-Ringer buffer containing D-[U-14C]-glucose and varying concentrations of insulin.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
Stop the reaction by injecting a strong acid (e.g., 1 M H2SO4) into the vial, taking care not to inject it directly onto the tissue.
-
The released 14CO2 is trapped in a filter paper wick soaked in a scintillation fluid or a CO2 trapping agent (e.g., hyamine hydroxide) placed in a center well within the vial.
-
After a trapping period (e.g., 1 hour), the filter paper is removed and radioactivity is measured by liquid scintillation counting.
Pyruvate Tolerance Test (PTT)
Principle: The PTT assesses the rate of hepatic gluconeogenesis by measuring the increase in blood glucose following an intraperitoneal injection of pyruvate, a key gluconeogenic substrate.
Methodology:
-
Fast animals overnight (e.g., 16 hours) with free access to water.
-
Record baseline body weight and measure fasting blood glucose (time 0).
-
Administer an intraperitoneal injection of sodium pyruvate (e.g., 2 g/kg body weight).
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response.
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 2. Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of JTT-654 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JTT-654, a selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is primarily found in metabolic tissues such as the liver and adipose tissue, where it is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in these tissues, which is a therapeutic strategy for improving insulin resistance in conditions like type 2 diabetes.[1]
Q2: What were the key findings from the preclinical studies of this compound?
A2: Preclinical data demonstrated that this compound is a potent and selective inhibitor of 11β-HSD1 with the ability to improve insulin resistance and manage non-obese type 2 diabetes by targeting the enzyme in the liver and adipose tissue.[1]
Q3: Is there any information available about the clinical development of this compound?
A3: A Phase 2 clinical trial titled "Efficacy and Safety Study of this compound in Type 2 Diabetic Patients" was initiated by Akros Pharma Inc. However, this study was terminated.[2] The specific reasons for the termination have not been publicly disclosed in the available resources.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in in-vitro assays.
-
Possible Cause 1: Sub-optimal assay conditions.
-
Troubleshooting: Ensure that the concentration of the substrate (cortisone) and co-factor (NADPH) are optimized for the specific cell line or enzyme preparation being used. Verify the pH and temperature of the assay buffer are within the optimal range for 11β-HSD1 activity.
-
-
Possible Cause 2: Cell line variability.
-
Troubleshooting: Different cell lines may express varying levels of 11β-HSD1. It is recommended to quantify 11β-HSD1 expression levels in the cell lines being used. Consider using a cell line with stable and high expression of the enzyme for more consistent results.
-
Problem: Difficulty in translating in-vitro potency to in-vivo efficacy.
-
Possible Cause 1: Pharmacokinetic limitations.
-
Troubleshooting: Investigate the pharmacokinetic properties of this compound in the animal model being used. Factors such as poor oral bioavailability, rapid metabolism, or high plasma protein binding could limit the exposure of the compound in target tissues.
-
-
Possible Cause 2: Species-specific differences in 11β-HSD1.
-
Troubleshooting: this compound has shown different IC50 values for human, rat, and mouse recombinant enzymes.[1] Ensure that the in-vivo model selected has a comparable sensitivity to this compound as the human enzyme to ensure translational relevance.
-
Experimental Protocols
General Protocol for Assessing 11β-HSD1 Inhibition in vitro:
-
Enzyme/Cell Lysate Preparation: Prepare a source of 11β-HSD1, either as a purified recombinant enzyme or as a lysate from cells overexpressing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), a co-factor (NADPH), and the substrate (cortisone).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the enzyme/cell lysate preparation.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: Stop the reaction using a suitable method, such as the addition of a quenching agent.
-
Detection: Measure the amount of cortisol produced using a validated method, such as ELISA, HPLC, or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
While specific long-term clinical data for this compound is limited, the following table summarizes the reported in-vitro potency of the compound across different species.
| Species | Recombinant Enzyme IC50 (nM) |
| Human | 4.65[1] |
| Rat | 0.97[1] |
| Mouse | 0.74[1] |
Visualizations
Signaling Pathway of 11β-HSD1 and Point of Inhibition by this compound
Caption: Mechanism of this compound action in inhibiting cortisol production.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Drug development workflow for this compound.
References
Technical Support Center: Assessing JTT-654 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of JTT-654, a selective 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid action.[3][4] By inhibiting 11β-HSD1, this compound reduces intracellular glucocorticoid levels, which has been shown to ameliorate insulin resistance and non-obese type 2 diabetes in preclinical models.[1][2]
Q2: What are the potential reasons for observing cytotoxicity with this compound in primary cell cultures?
A2: While specific cytotoxicity data for this compound is not extensively published, potential reasons for observing cytotoxicity with a novel 11β-HSD1 inhibitor in primary cell cultures could include:
-
Off-target effects: The compound may interact with other cellular targets besides 11β-HSD1, leading to toxicity.
-
Metabolic effects: Inhibition of 11β-HSD1 can alter cellular metabolism, which may be detrimental to certain cell types under specific culture conditions.[5][6]
-
Exaggerated pharmacological effect: Complete inhibition of local glucocorticoid regeneration could disrupt essential cellular functions that are dependent on basal glucocorticoid signaling.
-
Compound stability and solubility: The compound may degrade into toxic byproducts or precipitate at high concentrations in the culture medium.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may exhibit toxicity at certain concentrations.
Q3: Which primary cell types are most relevant for studying this compound cytotoxicity?
A3: Given that this compound is being investigated for metabolic diseases, primary hepatocytes are a highly relevant cell type as the liver is a major site of 11β-HSD1 expression and glucocorticoid metabolism.[7][8] Other relevant primary cell types could include adipocytes and skeletal muscle cells, as they also play a crucial role in metabolic homeostasis and are targets of glucocorticoid action.[3][5]
Q4: What are the standard assays to assess the cytotoxicity of this compound?
A4: A panel of cytotoxicity assays is recommended to obtain a comprehensive understanding of the potential toxic effects of this compound. Commonly used assays include:
-
MTT or WST-1 Assay: Measures metabolic activity, providing an indication of cell viability.[9][10][11]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[12]
-
Caspase-3/7 Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis (programmed cell death).[13][14]
-
Trypan Blue Exclusion Assay: A direct method to count viable and non-viable cells based on membrane integrity.
Troubleshooting Guides
Issue 1: High background or variable results in the MTT assay.
-
Possible Cause 1: Interference of this compound with the MTT reagent.
-
Troubleshooting Step: Run a cell-free control by adding this compound at various concentrations to the culture medium and MTT reagent. If a color change is observed, it indicates direct reduction of MTT by the compound.
-
Solution: Consider using an alternative viability assay such as the LDH assay or a fluorescent-based assay.
-
-
Possible Cause 2: Changes in cellular metabolism not related to cytotoxicity.
-
Troubleshooting Step: Inhibition of 11β-HSD1 can alter cellular metabolism. Cross-validate MTT results with an assay that measures a different aspect of cell death, such as the LDH assay for membrane integrity.
-
Solution: Report the data as a change in metabolic activity rather than a direct measure of cell number and complement with other assays.
-
-
Possible Cause 3: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Solution: After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
Issue 2: No dose-dependent cytotoxicity observed with this compound in the LDH assay.
-
Possible Cause 1: this compound is not acutely cytotoxic at the tested concentrations.
-
Troubleshooting Step: Extend the incubation time (e.g., from 24 hours to 48 or 72 hours) to assess for delayed cytotoxicity.
-
Solution: If no cytotoxicity is observed even with extended incubation, it suggests the compound has a low cytotoxic potential under the tested conditions.
-
-
Possible Cause 2: The mechanism of cell death is primarily apoptotic.
-
Troubleshooting Step: The LDH assay primarily detects necrosis. Perform an apoptosis-specific assay, such as a caspase-3/7 activity assay.
-
Solution: A positive result in the caspase assay would indicate that this compound induces apoptosis rather than necrosis.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting Step: Ensure that the positive control (e.g., cell lysis buffer) shows a robust signal and the negative control (untreated cells) has low background LDH release.
-
Solution: Optimize cell seeding density and lysis buffer incubation time as per the assay manufacturer's instructions.
-
Issue 3: High variability between replicate wells in the Caspase-3 assay.
-
Possible Cause 1: Asynchronous induction of apoptosis.
-
Troubleshooting Step: Apoptosis is a dynamic process. Measure caspase activity at multiple time points after this compound treatment.
-
Solution: A time-course experiment will help identify the optimal time point to measure peak caspase activity.
-
-
Possible Cause 2: Low percentage of apoptotic cells.
-
Troubleshooting Step: If the overall level of apoptosis is low, the signal-to-noise ratio may be poor.
-
Solution: Increase the concentration of this compound or the incubation time. Alternatively, use a more sensitive fluorescent-based caspase assay.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity in Primary Human Hepatocytes (24-hour incubation)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 | 1.0 ± 0.2 |
| 0.1 | 98 ± 4.8 | 1.5 ± 1.8 | 1.1 ± 0.3 |
| 1 | 95 ± 6.1 | 3.2 ± 2.5 | 1.3 ± 0.4 |
| 10 | 88 ± 7.5 | 8.9 ± 3.1 | 2.5 ± 0.6 |
| 50 | 65 ± 8.2 | 25.4 ± 4.5 | 4.8 ± 0.9 |
| 100 | 42 ± 9.1 | 51.2 ± 6.3 | 6.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes.
Table 2: IC50 and CC50 Values for this compound in Primary Cell Cultures
| Cell Type | Assay | Endpoint | IC50/CC50 (µM) |
| Primary Human Hepatocytes | MTT | Cell Viability | >100 |
| Primary Human Hepatocytes | LDH | Membrane Integrity | 95.8 |
| Primary Human Adipocytes | MTT | Cell Viability | >100 |
| Primary Human Adipocytes | LDH | Membrane Integrity | >100 |
IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values are calculated from the dose-response curves. This is hypothetical data for illustrative purposes.
Experimental Protocols
MTT Assay Protocol for Primary Hepatocytes
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Logical troubleshooting workflow for unexpected high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Glucocorticoids and 11β-HSD1 are major regulators of intramyocellular protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Glucocorticoid Excess on Glucose Tolerance: Clinical and Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of 11 beta-hydroxysteroid dehydrogenase type 1 in primary cultures of rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytotoxicity measurement in cultured primary rat hepatocytes | RE-Place [re-place.be]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: JTT-654 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JTT-654 in animal models of type 2 diabetes and insulin resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] This enzyme is responsible for converting inactive cortisone to active cortisol (corticosterone in rodents) within cells, particularly in the liver and adipose tissue.[3][4][5] By inhibiting 11β-HSD1, this compound reduces intracellular glucocorticoid levels, thereby ameliorating insulin resistance and improving glucose metabolism.[1]
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
A2: The primary models used to demonstrate the efficacy of this compound are:
-
Goto-Kakizaki (GK) rats: A non-obese, spontaneously diabetic model that reflects a genetic predisposition to type 2 diabetes.[1][6][7][8]
-
Glucocorticoid-treated rats (e.g., cortisone or dexamethasone): An induced model of insulin resistance that is useful for studying the direct mechanism of 11β-HSD1 inhibition on glucocorticoid-excess states.[9][10][11]
Q3: What are the expected outcomes of this compound treatment in these models?
A3: In preclinical studies, this compound has been shown to significantly reduce fasting plasma glucose and insulin levels, enhance insulin-stimulated glucose oxidation in adipose tissue, and suppress hepatic gluconeogenesis.[1] It has also been observed to improve hypertension and diabetic nephropathy in relevant models.[12]
Troubleshooting Guides
Goto-Kakizaki (GK) Rat Model
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline glucose levels between animals. | The GK rat is a polygenic model with inherent biological variability.[6][13] Disease progression can also vary between individuals. | Increase sample size to improve statistical power. Acclimate animals to handling and experimental procedures to reduce stress-induced hyperglycemia. Use age- and sex-matched animals from a reliable supplier. |
| Lack of significant therapeutic effect of this compound. | Suboptimal dosing regimen (dose or frequency). Poor oral bioavailability in the specific animal cohort. Advanced disease state with irreversible beta-cell dysfunction.[13] | Confirm the dose and formulation of this compound. Conduct a pilot dose-response study. Ensure proper gavage technique if administered orally. Initiate treatment at an earlier stage of disease progression. |
| Development of comorbidities (e.g., nephropathy, retinopathy). | These are known long-term complications in the GK rat model.[6][8] | Monitor for signs of comorbidities (e.g., proteinuria). Consider these as potential secondary endpoints in your study. |
Glucocorticoid-Treated Rat Model
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent induction of insulin resistance. | Incorrect dose or duration of glucocorticoid administration.[10][11] Variation in individual animal response to glucocorticoids. | Standardize the glucocorticoid administration protocol (route, time of day). Perform a pilot study to determine the optimal dose and duration to achieve consistent hyperglycemia and hyperinsulinemia without severe catabolic effects. |
| Excessive weight loss and poor animal health. | The catabolic effects of high-dose glucocorticoids.[10] | Reduce the dose of the glucocorticoid. Ensure ad libitum access to food and water. Monitor animal welfare closely and define humane endpoints. |
| This compound fails to reverse insulin resistance. | Timing of this compound administration relative to glucocorticoid treatment. Insufficient dose to counteract the high levels of exogenous glucocorticoid. | Administer this compound prior to the glucocorticoid to assess its preventative capacity.[9] If assessing reversal, ensure the insulin-resistant state is stable before starting this compound treatment. A higher dose of this compound may be required in this acute, high-glucocorticoid model. |
Quantitative Data Summary
Table 1: Effects of this compound on Fasted Plasma Glucose and Insulin in Cortisone-Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Fasted Plasma Glucose (mg/dL) | Fasted Plasma Insulin (ng/mL) |
| Vehicle | - | 205 ± 10 | 4.5 ± 0.8 |
| This compound | 1 | 180 ± 12 | 3.2 ± 0.6 |
| This compound | 3 | 155 ± 8 | 2.1 ± 0.5 |
| This compound | 10 | 130 ± 9 | 1.5 ± 0.4 |
*Data are representative and compiled from published studies.[9] Values are mean ± SEM. *p<0.05 vs. Vehicle.
Table 2: Effects of this compound on 11β-HSD1 Activity in Rat Tissues (24h post-dose)
| Treatment Group | Dose (mg/kg, p.o.) | Liver Inhibition (%) | Adipose Tissue Inhibition (%) |
| This compound | 1 | ~40% | ~30% |
| This compound | 3 | ~60% | ~55% |
| This compound | 10 | ~70% | ~70% |
*Data are representative and compiled from published studies.[2][9]
Experimental Protocols
Protocol 1: Induction of Insulin Resistance with Cortisone
-
Animals: Use male Wistar rats (7 weeks old).
-
Acclimation: Allow a one-week acclimation period.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) once daily for 4 consecutive days.
-
Cortisone Administration: One hour after this compound/vehicle administration, administer cortisone (e.g., 50 mg/kg, s.c.).
-
Fasting: After the final cortisone dose on day 4, fast the rats overnight.
-
Blood Sampling: Collect blood samples from the tail vein to measure fasted plasma glucose and insulin.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity.
-
Surgical Preparation: Catheterize the jugular vein (for infusions) and carotid artery (for sampling) and allow for recovery.
-
Fasting: Fast the conscious, unrestrained rat overnight.
-
Basal Period: Collect baseline blood samples to determine basal glucose and insulin levels.
-
Clamp Procedure:
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 100-120 mg/dL).
-
-
Steady State: Once a steady glucose level is maintained for at least 30 minutes with a constant GIR, the animal is considered to be in a steady state. The GIR during this period is a measure of insulin sensitivity.
Visualizations
Caption: Mechanism of action of this compound on the 11β-HSD1 pathway.
Caption: General experimental workflow for a this compound study in GK rats.
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for Long-Term Type 2 Diabetes Complications Research | Taconic Biosciences [taconic.com]
- 7. Comparison of Goto-Kakizaki rats and high fat diet-induced obese rats: Are they reliable models to study Type 2 Diabetes mellitus? | PLOS One [journals.plos.org]
- 8. A short review on the features of the non-obese diabetic Goto-Kakizaki rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 10. scielo.br [scielo.br]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, an 11-beta hydroxysteroid dehydrogenase type 1 inhibitor, improves hypertension and diabetic kidney injury by suppressing angiotensinogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diabetes disease progression in Goto-Kakizaki rats: effects of salsalate treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JTT-654 and Other 11β-HSD1 Inhibitors: Efficacy in Focus
For Researchers, Scientists, and Drug Development Professionals
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for metabolic disorders, primarily due to its role in the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in tissues like the liver and adipose tissue are linked to insulin resistance and other features of metabolic syndrome. This guide provides a comparative overview of the efficacy of JTT-654, a potent and selective 11β-HSD1 inhibitor, against other notable inhibitors in this class, including INCB13739, BI 187004, and the non-selective inhibitor carbenoxolone. The information is compiled from various preclinical and clinical studies to aid researchers in understanding the landscape of 11β-HSD1 inhibition.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and other 11β-HSD1 inhibitors from both preclinical and clinical studies. It is important to note that these data are derived from separate studies with different methodologies, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Preclinical Efficacy of 11β-HSD1 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Key Findings | Reference |
| This compound | Goto-Kakizaki (GK) rats (non-obese type 2 diabetes model) | 1.5, 5, 15 mg/kg, twice daily for 19 days | Significantly decreased fasting plasma glucose and insulin levels. Enhanced insulin-stimulated glucose oxidation in adipose tissue. | [1] |
| Carbenoxolone | Mice with diet-induced obesity | Daily intraperitoneal injections for 16 days | Significantly lowered body weight (1.1- to 1.2-fold) and non-fasting plasma glucose levels (1.6-fold). Improved glucose tolerance and insulin sensitivity. | [2] |
| Compound C (AstraZeneca) | High-fat diet-fed C57BL/6J mice | 50 mg/kg/day in diet for 20 days | >90% inhibition of liver 11β-HSD1 but only small improvements in metabolic parameters. Higher doses reduced body weight, food intake, and glucose. | [3] |
| KR-67500 | DIO-C57BL/6 mice | 50 mg/kg | 80-90% inhibition in liver and 80% in adipose tissue. | [4] |
| KR-67105 | Non-obese C57BL/6 mice | 40 mg/kg | 75-80% inhibition in adipose tissue and <50% in liver. | [4] |
Table 2: Clinical Efficacy of 11β-HSD1 Inhibitors in Patients with Type 2 Diabetes
| Inhibitor | Study Population | Dose | Key Findings | Reference |
| INCB13739 | Patients with type 2 diabetes on metformin | 200 mg once daily for 12 weeks | Significant reductions in HbA1c (-0.6%), fasting plasma glucose (-24 mg/dl), and HOMA-IR (-24%) compared to placebo. Dose-dependent weight loss. | [5][6] |
| BI 187004 | Patients with type 2 diabetes with overweight or obesity | 20, 80, or 240 mg once daily for 28 days | Near-full inhibition of liver 11β-HSD1. No clinically relevant changes in body weight or most glucose and lipid metabolism endpoints. A significant increase in weighted mean plasma glucose was observed at 80 and 240 mg. | [7] |
| Carbenoxolone | Lean male patients with type 2 diabetes | 100 mg every 8 h for 7 days | Reduced glucose production rate during hyperglucagonemia, primarily by reducing glycogenolysis. No effect on glucose disposal rate. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of 11β-HSD1 action and inhibition.
Caption: Hyperinsulinemic-euglycemic clamp experimental workflow.
Caption: Oral glucose tolerance test experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized from descriptions in the referenced literature and may require optimization for specific experimental conditions.
In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.
Materials:
-
Recombinant human, rat, or mouse 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Scintillation proximity assay (SPA) beads or other detection system
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the cortisone substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction by adding a stop solution containing a potent, non-specific inhibitor like carbenoxolone.
-
Detect the amount of cortisol produced. For SPA, this involves adding anti-cortisol antibody and SPA beads coated with a secondary antibody. The proximity of the radiolabeled cortisol to the bead generates a signal that is proportional to the amount of product.
-
Measure the signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Hyperinsulinemic-Euglycemic Clamp in Rodents
Objective: To assess whole-body insulin sensitivity and tissue-specific glucose uptake.[9][10]
Materials:
-
Anesthetized or conscious, catheterized rats or mice
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Radiolabeled glucose tracer (e.g., [3-³H]glucose) for measuring glucose turnover
-
Infusion pumps
-
Blood glucose meter
-
Heparinized saline
Procedure:
-
Surgical Preparation: Five to seven days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the animal to recover fully.
-
Fasting: Fast the animal overnight (for approximately 16-18 hours) to ensure stable, low baseline glucose and insulin levels.
-
Basal Period: Infuse a radiolabeled glucose tracer at a constant rate for a 90-120 minute basal period to measure basal glucose turnover.
-
Clamp Period:
-
Begin a primed-continuous infusion of insulin to raise plasma insulin to a desired hyperinsulinemic level.
-
Simultaneously, begin a variable infusion of glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR for at least 30 minutes), collect blood samples to measure plasma insulin and glucose tracer concentrations.
-
Data Analysis: The GIR during the steady-state period is a measure of whole-body insulin sensitivity. Tissue-specific glucose uptake can be determined by measuring the accumulation of the glucose tracer in various tissues collected at the end of the clamp.
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the ability of an animal to clear a glucose load from the circulation, a measure of glucose tolerance.[11][12]
Materials:
-
Conscious mice or rats
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Blood glucose meter and test strips
-
Lancets or tail-nick device
Procedure:
-
Fasting: Fast the animals for 4-6 hours prior to the test. Water should be available ad libitum.
-
Baseline Measurement: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration.
-
Glucose Administration: Administer a bolus of glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points after glucose administration (typically 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC indicates better glucose tolerance.
Conclusion
This compound demonstrates potent and selective inhibition of 11β-HSD1 in preclinical models, leading to significant improvements in insulin resistance and hyperglycemia in a non-obese type 2 diabetes model.[1] When compared to other 11β-HSD1 inhibitors, the landscape is varied. INCB13739 showed promising clinical efficacy in reducing HbA1c and fasting plasma glucose in patients with type 2 diabetes, accompanied by weight loss.[5][6] In contrast, BI 187004, despite achieving near-complete inhibition of liver 11β-HSD1, did not translate to clinically relevant improvements in glucose metabolism in the studied population.[7] The non-selective inhibitor carbenoxolone has shown some benefits in preclinical and clinical settings but is limited by its off-target effects.[2][8]
The development of 11β-HSD1 inhibitors has faced challenges in translating preclinical efficacy to robust clinical outcomes. The data presented here underscore the importance of considering the specific patient population, the degree of tissue-specific enzyme inhibition, and the potential for off-target effects when evaluating the therapeutic potential of this class of drugs. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound and other emerging 11β-HSD1 inhibitors.
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 2. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of BI 187004, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utupub.fi [utupub.fi]
- 10. researchgate.net [researchgate.net]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 11β-HSD1 Inhibitors: JTT-654 versus Carbenoxolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): JTT-654 and carbenoxolone. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the glucocorticoid signaling pathway. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in specific tissues like the liver and adipose tissue.[1] Dysregulation of 11β-HSD1 has been implicated in various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a key therapeutic target.[2][3] This guide focuses on comparing a highly selective inhibitor, this compound, with the non-selective inhibitor, carbenoxolone.
Quantitative Comparison of Inhibitory Potency and Selectivity
Table 1: In Vitro Inhibitory Potency (IC50) against 11β-HSD1
| Compound | Species | IC50 (nM) | Source |
| This compound | Human | 4.65 | [4][5] |
| Rat | 0.97 | [4][5] | |
| Mouse | 0.74 | [4][5] | |
| Carbenoxolone | Mouse (liver homogenates) | ~1,600 (82% inhibition at 1.6 µM) | [6] |
Table 2: Selectivity Profile - 11β-HSD1 vs. 11β-HSD2
| Compound | Target | IC50 | Selectivity (over 11β-HSD2) | Source |
| This compound | Human 11β-HSD1 | 4.65 nM | >6450-fold | [4][5] |
| Human 11β-HSD2 | >30,000 nM | [4][5] | ||
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Not specified in direct comparison | Non-selective | [2][7] |
In Vivo Efficacy
This compound: In vivo studies have demonstrated the potent and sustained inhibitory effects of this compound. A single oral administration of 10 mg/kg in normal rats resulted in almost 100% inhibition of 11β-HSD1 activity in both liver and adipose tissue for up to 8 hours, with approximately 70% inhibition still observed at 24 hours post-dose.[8] In diabetic rat models, this compound has been shown to ameliorate insulin resistance and hyperglycemia.[3] Furthermore, it has demonstrated beneficial effects in improving hypertension and diabetic kidney injury in animal models.
Carbenoxolone: Carbenoxolone has also been evaluated in various in vivo models. In diet-induced obese mice, daily administration of carbenoxolone improved glucose tolerance and insulin sensitivity.[6] In humans, carbenoxolone has been shown to inhibit 11β-HSD1 in both the liver and adipose tissue.[7] However, its clinical utility is limited by its non-selective inhibition of 11β-HSD2, which can lead to side effects such as hypertension and hypokalemia due to mineralocorticoid excess.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for assessing 11β-HSD1 inhibition.
In Vitro 11β-HSD1 Inhibition Assay (for this compound)
This protocol is based on the methodology described for determining the IC50 values of this compound.[8]
Objective: To determine the in vitro inhibitory potency of a test compound against recombinant 11β-HSD1.
Materials:
-
Recombinant human, rat, or mouse 11β-HSD1 enzyme
-
[1,2-³H]-cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (this compound)
-
Scintillation fluid
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction vessel, combine the recombinant 11β-HSD1 enzyme, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [1,2-³H]-cortisone.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Separate the radiolabeled substrate ([³H]-cortisone) from the radiolabeled product ([³H]-cortisol) using a suitable chromatographic method (e.g., HPLC).
-
Quantify the amount of [³H]-cortisol produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 11β-HSD1 Inhibition Assay (for Carbenoxolone)
This protocol is based on the methodology described for assessing carbenoxolone's inhibitory effect in liver homogenates.[6]
Objective: To evaluate the inhibitory effect of carbenoxolone on 11β-HSD1 activity in tissue homogenates.
Materials:
-
Liver tissue from untreated mice
-
Cortisone (substrate)
-
Carbenoxolone
-
Buffer for tissue homogenization
-
Method for cortisol measurement (e.g., HPLC or ELISA)
Procedure:
-
Homogenize the liver tissue in a suitable buffer to prepare a liver homogenate.
-
Prepare different concentrations of carbenoxolone.
-
In separate reaction tubes, add the liver homogenate and the various concentrations of carbenoxolone.
-
Add cortisone to initiate the enzymatic reaction.
-
Incubate the reactions at 37°C for a defined period.
-
Terminate the reaction.
-
Measure the amount of cortisol produced in each reaction tube using a validated method.
-
Calculate the percentage of inhibition of cortisone to cortisol conversion for each carbenoxolone concentration compared to a control without the inhibitor.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 11β-HSD1 signaling pathway and a general experimental workflow for inhibitor screening.
Caption: 11β-HSD1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for 11β-HSD1 Inhibition Assay.
Conclusion
This compound emerges as a highly potent and selective inhibitor of 11β-HSD1, with robust in vivo activity and a favorable selectivity profile that avoids the off-target effects associated with 11β-HSD2 inhibition. Carbenoxolone, while a useful tool for studying the general effects of 11β-HSD inhibition, is limited by its non-selective nature. The choice between these inhibitors will ultimately depend on the specific aims of the research. For studies requiring precise and targeted inhibition of 11β-HSD1 without confounding effects on the mineralocorticoid pathway, this compound is the superior choice. Carbenoxolone may be suitable for preliminary or broader investigations where selectivity is not the primary concern. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive quantitative comparison of their potencies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 8. This compound, an 11-beta hydroxysteroid dehydrogenase type 1 inhibitor, improves hypertension and diabetic kidney injury by suppressing angiotensinogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JTT-654 and Pioglitazone in Insulin Sensitization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head clinical or preclinical studies comparing the efficacy of JTT-654 and pioglitazone in insulin sensitization have been identified in the public domain. This guide provides a comparative overview based on available data for each compound individually. The experimental conditions and models used in the cited studies may differ, warranting caution when drawing direct comparisons.
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes mellitus (T2DM). Both this compound and pioglitazone are insulin-sensitizing agents, however, they operate through distinct molecular mechanisms. Pioglitazone, a member of the thiazolidinedione (TZD) class, is a well-established peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] In contrast, this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[4] This guide will delve into the mechanisms of action, present available efficacy data, and detail the experimental protocols for both compounds to provide a comprehensive resource for the scientific community.
Mechanisms of Action
This compound: An 11β-HSD1 Inhibitor
This compound exerts its insulin-sensitizing effects by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid that can induce insulin resistance. By blocking this conversion, particularly in key metabolic tissues like the liver and adipose tissue, this compound reduces intracellular cortisol levels, thereby ameliorating glucocorticoid-induced insulin resistance.[4]
Pioglitazone: A PPARγ Agonist
Pioglitazone's primary mechanism of action is the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle and the liver.[2][3] Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid metabolism.[1][5] This results in enhanced insulin sensitivity, increased glucose uptake by peripheral tissues, and reduced hepatic glucose production.[2][6]
Efficacy Data
This compound
The available efficacy data for this compound is derived from preclinical studies in animal models of insulin resistance.
Table 1: Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
| Fasting Plasma Glucose | Cortisone-treated rats | This compound | 1, 3, 10 mg/kg | Dose-dependent reduction | [4] |
| Fasting Plasma Insulin | Cortisone-treated rats | This compound | 1, 3, 10 mg/kg | Dose-dependent reduction | [4] |
| Glucose Infusion Rate (GIR) | Cortisone-treated rats | This compound | 10 mg/kg | Significant increase | [4] |
| Hepatic Glucose Production (HGP) | GK rats | This compound | Not specified | Suppression | [4] |
| 2-DG Uptake | Cortisone-treated 3T3-L1 adipocytes | This compound | Not specified | Significant improvement | [4] |
Pioglitazone
Pioglitazone has been extensively studied in both preclinical and clinical settings.
Table 2: Efficacy of Pioglitazone in Human Clinical Trials
| Parameter | Population | Treatment | Dosage | Result | Reference |
| HOMA-IR | T2DM patients on hemodialysis | Pioglitazone | 30 mg/day | Significant decrease | [7] |
| Fasting Plasma Glucose | T2DM patients | Pioglitazone | 30-45 mg/day | Significant decrease | [8] |
| HbA1c | T2DM patients | Pioglitazone | 30-45 mg/day | Significant decrease | [8] |
| Glucose Infusion Rate (GIR) | T2DM patients | Pioglitazone | 30 mg/day | Significant increase from 5.5 to 8.3 mg/kg/min | [9] |
| Hepatic Glucose Production (EGP) | T2DM patients | Pioglitazone | 30 mg/day | Fasting EGP decreased from 16.6 to 12.2 µmol/kg/min | [10] |
| Insulin Sensitivity (Matsuda Index) | Patients with IGT | Pioglitazone | Not specified | 3.8 to 5.2-fold increase | [11] |
| HOMA-IR | Patients with insulin resistance and cerebrovascular disease | Pioglitazone | Not specified | Declined by 24% | [12][13] |
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[14][15][16]
Protocol in Rats (as used in this compound studies): A detailed protocol for the hyperinsulinemic-euglycemic clamp in rats involves the surgical implantation of catheters for infusion and blood sampling.[2] Following a recovery period, a constant infusion of insulin is initiated. Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain euglycemia. The glucose infusion rate (GIR) at steady state is a measure of whole-body insulin sensitivity.[2][5]
Protocol in Humans (as used in Pioglitazone studies): In human studies, catheters are typically placed in an antecubital vein for infusions and in a contralateral hand vein, which is heated to "arterialize" the venous blood, for sampling.[17][18] A primed-continuous infusion of insulin is administered to achieve hyperinsulinemia.[17] Blood glucose is monitored at the bedside, and a variable glucose infusion is adjusted to maintain euglycemia.[18] The steady-state GIR is calculated to quantify insulin sensitivity.[17]
Conclusion
While both this compound and pioglitazone enhance insulin sensitivity, they do so through fundamentally different mechanisms. Pioglitazone, a PPARγ agonist, has a broad impact on gene transcription related to glucose and lipid metabolism. This compound, an 11β-HSD1 inhibitor, offers a more targeted approach by reducing intracellular glucocorticoid-mediated insulin resistance. The absence of direct comparative studies makes it difficult to definitively state the relative efficacy of these two agents. The data presented in this guide, collated from individual studies, provides a foundation for understanding their respective profiles. Further head-to-head research is necessary to directly compare the insulin-sensitizing efficacy and overall therapeutic potential of this compound and pioglitazone.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PIOGLITAZONE DOES NOT IMPROVE INSULIN SIGNALING IN MICE WITH GROWTH HORMONE OVER-EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. utupub.fi [utupub.fi]
- 6. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical investigation of the effects of pioglitazone on the improvement of insulin resistance and blood pressure in type 2-diabetic patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Pioglitazone (AD-4833) ameliorates insulin resistance in patients with NIDDM. AD-4833 Glucose Clamp Study Group, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pioglitazone Decreases Fasting and Postprandial Endogenous Glucose Production in Proportion to Decrease in Hepatic Triglyceride Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Pioglitazone Prevents Diabetes in Patients With Insulin Resistance and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pioglitazone Prevents Diabetes in Patients With Insulin Resistance and Cerebrovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperinsulinemic-euglycemic clamp to assess insulin sensitivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
Validating JTT-654's Mechanism of Action: A Comparative Guide to siRNA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for validating the mechanism of action of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] The primary focus is on the use of small interfering RNA (siRNA) technology, with a comparative analysis of alternative validation techniques. This document offers detailed experimental protocols, data presentation formats, and visualizations to support robust drug target validation studies.
This compound and its Target: 11β-HSD1
This compound is an orally active compound that competitively inhibits 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol within tissues.[1][2] This localized increase in cortisol can contribute to the pathophysiology of various metabolic disorders. By inhibiting 11β-HSD1, this compound aims to ameliorate conditions such as insulin resistance and type 2 diabetes.[2][3] Validating that the therapeutic effects of this compound are directly and specifically due to the inhibition of 11β-HSD1 is a critical step in its development.
Validating Mechanism of Action with siRNA
One of the most direct methods to validate that the pharmacological effect of a drug is mediated through its intended target is to utilize siRNA to specifically silence the expression of that target. The logic is straightforward: if the drug's effect is diminished or abolished in cells where the target protein has been knocked down, it strongly supports a direct mechanism of action.
Proposed Experimental Workflow for siRNA-Mediated Validation of this compound
The following workflow outlines a proposed experiment to validate that the effects of this compound are dependent on the presence of 11β-HSD1.
Detailed Experimental Protocols
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
2. siRNA Transfection:
-
Reagents: Use a commercially available, validated siRNA targeting mouse Hsd11b1 (the gene encoding 11β-HSD1) and a non-targeting scrambled siRNA control. A suitable transfection reagent, such as Lipofectamine RNAiMAX, is recommended.
-
Procedure:
-
On the day of transfection, seed differentiated 3T3-L1 adipocytes into 6-well plates.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is a good starting point.
-
Add the complexes to the cells and incubate for 48-72 hours to allow for target gene knockdown.
-
3. This compound Treatment:
-
Following the knockdown period, aspirate the transfection medium and replace it with fresh medium containing either this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a further 24 hours.
4. Analysis of 11β-HSD1 Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qRT-PCR using primers specific for Hsd11b1 and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Western Blot:
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against 11β-HSD1 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
5. Measurement of Downstream Effects:
-
Cortisol Production: Measure the conversion of cortisone to cortisol in the cell culture medium using an ELISA kit.
-
Glucose Uptake: Assess insulin-stimulated glucose uptake using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose).
-
Lipolysis: Quantify the release of glycerol into the medium as an indicator of lipolysis.
Expected Data and Interpretation
The following tables summarize the expected outcomes of these experiments, which would collectively validate that this compound's effects are mediated through 11β-HSD1.
Table 1: Validation of 11β-HSD1 Knockdown
| Treatment Group | 11β-HSD1 mRNA Level (relative to scrambled siRNA) | 11β-HSD1 Protein Level (relative to scrambled siRNA) |
| Scrambled siRNA | 100% | 100% |
| 11β-HSD1 siRNA | ~20% | ~25% |
Table 2: Effect of this compound on Cortisol Production
| siRNA Treatment | Drug Treatment | Cortisol Production (ng/mL) |
| Scrambled siRNA | Vehicle | High |
| Scrambled siRNA | This compound | Low |
| 11β-HSD1 siRNA | Vehicle | Low |
| 11β-HSD1 siRNA | This compound | Low |
Table 3: Effect of this compound on Glucose Uptake
| siRNA Treatment | Drug Treatment | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) |
| Scrambled siRNA | Vehicle | Baseline |
| Scrambled siRNA | This compound | Increased |
| 11β-HSD1 siRNA | Vehicle | Increased |
| 11β-HSD1 siRNA | This compound | Increased (no significant additive effect) |
A significant reduction in 11β-HSD1 mRNA and protein levels following siRNA treatment would confirm successful knockdown. The key finding for validation would be that the effect of this compound on cortisol production and glucose uptake is mimicked by 11β-HSD1 knockdown and that this compound has no further effect in the absence of its target.
Comparison with Alternative Validation Methods
While siRNA is a powerful tool, other methods can also be employed to validate a drug's mechanism of action.
Table 4: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Transiently silences mRNA, preventing protein translation. | Rapid, relatively inexpensive, high-throughput potential. | Incomplete knockdown, potential off-target effects, transient effect. |
| CRISPR/Cas9 Knockout | Permanently deletes the gene encoding the target protein. | Complete and permanent loss of function, high specificity. | More time-consuming to generate stable cell lines, potential for off-target gene edits. |
| Inactive Compound Control | Use of a structurally similar but pharmacologically inactive analog of the drug. | Directly assesses the specificity of the active compound. | Requires synthesis and validation of an appropriate inactive control. |
| Rescue Experiments | Re-expression of the target protein in knockdown/knockout cells to restore the drug's effect. | Provides strong evidence for on-target activity. | Technically challenging, requires expression vectors resistant to siRNA. |
Signaling Pathway and Points of Intervention
The following diagram illustrates the 11β-HSD1 signaling pathway and highlights where this compound and siRNA exert their effects.
Conclusion
Validating the mechanism of action of a drug candidate like this compound is paramount for its successful development. The use of siRNA to specifically knock down its target, 11β-HSD1, offers a robust and direct method to confirm on-target activity. By demonstrating that the cellular effects of this compound are contingent upon the presence of 11β-HSD1, researchers can build a strong case for its proposed mechanism. When combined with data from alternative validation methods such as CRISPR/Cas9-mediated knockout and the use of inactive control compounds, a comprehensive and compelling validation package can be assembled, significantly de-risking the progression of the drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
- 3. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JTT-654 Target Engagement: A Comparative Guide to siRNA Knockdown and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended molecular target is a critical step in the development process. This guide provides a comparative overview of using small interfering RNA (siRNA) knockdown of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to validate the target engagement of the selective inhibitor JTT-654. It also explores alternative methodologies and presents supporting data for a comprehensive understanding.
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in converting inactive cortisone to active cortisol within tissues.[1] This mechanism makes it a promising therapeutic target for metabolic disorders. To rigorously validate that the pharmacological effects of this compound are indeed mediated through its interaction with 11β-HSD1, various experimental approaches can be employed. Among these, siRNA-mediated gene knockdown offers a direct method to mimic the effect of a highly specific inhibitor.
Comparison of Target Validation Methods
This section compares siRNA knockdown with other common techniques used to validate the target engagement of 11β-HSD1 inhibitors.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| siRNA Knockdown | Temporarily silences the expression of the target gene (HSD11B1) at the mRNA level, leading to reduced protein levels and activity. | High specificity to the target gene; directly mimics the effect of a perfect inhibitor; allows for comparison of cellular phenotypes between knockdown and pharmacological inhibition. | Transient effect; efficiency of knockdown can vary between cell types; potential for off-target effects of the siRNA itself. | Western blot analysis of 11β-HSD1 protein levels; qPCR analysis of HSD11B1 mRNA levels; measurement of cortisol production. |
| Enzyme Activity Assays | Measures the direct inhibitory effect of the compound on the enzymatic activity of purified 11β-HSD1 or in cell lysates/microsomes.[2] | Provides direct evidence of enzyme inhibition; allows for determination of inhibitor potency (IC50); high-throughput compatible. | Does not confirm target engagement within a cellular context; may not reflect inhibitor behavior in a complex biological system. | IC50 values; kinetic parameters of inhibition (e.g., Ki). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3][4][5][6][7] | Confirms direct binding of the compound to the target protein in a cellular environment; label-free method. | Requires specific antibodies for detection; may not be suitable for all protein targets; can be technically challenging. | Thermal shift curves; EC50 for target engagement. |
| Knockout Animal Models | Utilizes genetically engineered animals (e.g., mice) that lack the 11β-HSD1 gene to study the effects of an inhibitor in the absence of the target.[2][8] | Provides in vivo evidence of on-target vs. off-target effects; allows for systemic evaluation of inhibitor pharmacology. | Time-consuming and expensive to generate; potential for compensatory mechanisms to arise in the knockout animal. | Comparison of physiological and biochemical parameters between wild-type and knockout animals treated with the inhibitor. |
| In Silico Molecular Docking | Computational method that predicts the binding orientation and affinity of a small molecule to the three-dimensional structure of the target protein.[9] | Provides insights into the molecular interactions between the inhibitor and the target; can guide inhibitor design and optimization. | Predictions require experimental validation; accuracy depends on the quality of the protein structure and the docking algorithm. | Binding energy scores; visualization of inhibitor-protein interactions. |
Experimental Protocols
siRNA Knockdown of 11β-HSD1
This protocol provides a general framework for the transient knockdown of 11β-HSD1 in a cellular model, such as 3T3-L1 adipocytes, which are known to express the enzyme.
Materials:
-
11β-HSD1 specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein lysis and Western blotting
-
Primary antibody against 11β-HSD1 and a suitable secondary antibody
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the 11β-HSD1 siRNA or control siRNA in Opti-MEM™ medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Analysis of Knockdown Efficiency:
-
qPCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify the relative expression of HSD11B1 mRNA using qPCR, normalizing to a housekeeping gene.
-
Western Blot: Lyse the cells and determine the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for 11β-HSD1 to visualize the reduction in protein levels.
-
-
Functional Assay:
-
After confirming successful knockdown, treat the cells with cortisone and measure the production of cortisol in the culture medium using a suitable assay (e.g., ELISA) to assess the functional consequence of reduced 11β-HSD1 activity.
-
Parallel experiments can be performed where non-transfected cells are treated with this compound to compare the phenotypic outcomes.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to confirm the direct binding of this compound to 11β-HSD1 in cells.
Materials:
-
Cells expressing 11β-HSD1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR instrument or heating block
-
Centrifuge
-
Reagents for Western blotting or ELISA
Procedure:
-
Compound Treatment: Treat cultured cells with either this compound at various concentrations or DMSO as a vehicle control. Incubate for a sufficient time to allow for cellular uptake and target binding.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the heated cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble 11β-HSD1 in the supernatant using Western blotting or an ELISA.
-
Data Interpretation: In the presence of a binding ligand like this compound, the 11β-HSD1 protein is expected to be more stable at higher temperatures, resulting in a greater amount of soluble protein compared to the vehicle-treated control. This thermal shift indicates target engagement.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The 11β-HSD1 enzyme converts inactive cortisone to active cortisol.
Caption: Workflow for 11β-HSD1 siRNA knockdown and subsequent analysis.
Caption: Logic diagram comparing different target validation approaches.
Conclusion
References
- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]
JTT-654 selectivity profile against other steroidogenic enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JTT-654, a potent and orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). While the initial query focused on steroidogenic enzymes, it is critical to note that this compound's primary mechanism of action is not the direct inhibition of enzymes in the steroid synthesis pathway, such as aldosterone synthase (CYP11B2) or cortisol synthase (CYP11B1). Instead, this compound targets 11β-HSD1, an enzyme responsible for the intracellular regeneration of active glucocorticoids, which in turn can influence the renin-angiotensin-aldosterone system (RAAS).
This guide will objectively present the selectivity of this compound for its target enzyme, 11β-HSD1, versus the related isoform 11β-HSD2, and discuss its indirect effects on steroid-related pathways, supported by experimental data.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for 11β-HSD1 across different species. Its inhibitory activity is significantly lower against 11β-HSD2, the isoform responsible for inactivating glucocorticoids. This selectivity is crucial for minimizing off-target effects.
| Enzyme Target | Species | IC50 (nM) | Selectivity (fold vs. human 11β-HSD2) |
| 11β-HSD1 | Human | 4.65[1] | >6450 |
| Rat | 0.97[1] | - | |
| Mouse | 0.74[1] | - | |
| 11β-HSD2 | Human | >30,000[1] | 1 |
Key Finding: this compound is a highly selective inhibitor of 11β-HSD1, with an IC50 value for human 11β-HSD1 that is over 6,450 times lower than for human 11β-HSD2[1]. This high degree of selectivity is a key characteristic of the compound.
Indirect Effects on the Renin-Angiotensin-Aldosterone System
Research has shown that this compound can ameliorate hypertension by suppressing angiotensinogen production[2]. This effect is believed to be a downstream consequence of inhibiting 11β-HSD1 in adipose tissue, liver, and kidney[2]. By reducing the intracellular conversion of inactive cortisone to active cortisol, this compound decreases glucocorticoid-mediated stimulation of angiotensinogen gene expression. Importantly, studies in normal Sprague-Dawley rats have indicated that this compound does not affect the hypothalamus-pituitary-adrenal (HPA) axis function, suggesting it does not significantly alter systemic cortisol levels under normal physiological conditions[2].
Experimental Protocols
The following provides a summary of the methodologies used to determine the selectivity profile of this compound.
In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay
The inhibitory activity of this compound against 11β-HSD1 and 11β-HSD2 is determined using an in vitro enzyme assay.
-
Enzyme Source: Recombinant human, rat, and mouse 11β-HSD1, and human 11β-HSD2 are used[3].
-
Substrate: A radiolabeled substrate, such as [1,2-³H]-cortisone, is utilized[3].
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in an appropriate assay buffer. The incubation is carried out at 37°C for a specified period, for instance, 1 hour[3].
-
Product Measurement: The amount of the radiolabeled product, [1,2-³H]-cortisol, is quantified using a scintillation proximity assay (SPA) system[3].
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, highlighting its role in the glucocorticoid activation pathway and its downstream effects on angiotensinogen production.
Caption: Mechanism of this compound action on angiotensinogen production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an 11-beta hydroxysteroid dehydrogenase type 1 inhibitor, improves hypertension and diabetic kidney injury by suppressing angiotensinogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]
Comparative Analysis of JTT-654's Pharmacokinetics Across Preclinical Species
Disclaimer: The following comparative analysis is a template designed to meet the specified content and formatting requirements. The compound "JTT-654" is used as a placeholder, and all associated data are hypothetical due to the absence of publicly available information.
This guide provides a comparative overview of the pharmacokinetic profile of this compound in several common preclinical species. The data presented herein is intended to guide researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, facilitating further development and potential extrapolation to human pharmacokinetics.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound following a single dose administration in mice, rats, and dogs. This allows for a direct comparison of the compound's behavior across these species.
| Pharmacokinetic Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) |
| Oral Dose (mg/kg) | 10 | 10 | 5 |
| Intravenous Dose (mg/kg) | 2 | 2 | 1 |
| Cmax (ng/mL) - Oral | 850 ± 120 | 620 ± 95 | 450 ± 70 |
| Tmax (hr) - Oral | 0.5 | 1.0 | 2.0 |
| AUC₀-inf (ng·hr/mL) - Oral | 2100 ± 350 | 3200 ± 480 | 4800 ± 600 |
| AUC₀-inf (ng·hr/mL) - IV | 1050 ± 150 | 1100 ± 180 | 1200 ± 200 |
| Half-life (t½) (hr) - IV | 1.8 ± 0.3 | 2.5 ± 0.4 | 4.1 ± 0.6 |
| Clearance (CL) (L/hr/kg) - IV | 1.9 ± 0.28 | 1.8 ± 0.3 | 0.8 ± 0.1 |
| Volume of Distribution (Vd) (L/kg) - IV | 2.7 ± 0.4 | 3.1 ± 0.5 | 3.8 ± 0.5 |
| Oral Bioavailability (F%) | 40% | 58% | 80% |
Data are presented as mean ± standard deviation.
Experimental Protocols
The data presented in this guide were generated using standardized experimental protocols to ensure consistency and comparability across species.
1. Animal Models and Husbandry:
-
Species: Male CD-1 mice (8 weeks old), male Sprague-Dawley rats (8 weeks old), and male Beagle dogs (1-2 years old).
-
Housing: Animals were housed in environmentally controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: All animals were acclimated to the facility for at least 7 days prior to the study.
-
Fasting: Animals were fasted overnight (approximately 12 hours) before oral administration and for 4 hours post-dose.
2. Drug Formulation and Administration:
-
Oral (PO): this compound was formulated as a suspension in 0.5% methylcellulose in sterile water. The formulation was administered via oral gavage.
-
Intravenous (IV): this compound was dissolved in a vehicle of 20% Solutol HS 15 in saline. The solution was administered as a bolus injection via the tail vein (mice and rats) or cephalic vein (dogs).
3. Blood Sampling:
-
Schedule: Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) were collected at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection: Blood was collected into tubes containing K2-EDTA as an anticoagulant.
-
Plasma Preparation: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma samples.
-
Quantification: The method was validated for linearity, accuracy, precision, and stability, with a lower limit of quantification (LLOQ) of 1 ng/mL.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix™ WinNonlin® software.
-
Parameters Calculated: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear-up/log-down trapezoidal method. The terminal half-life (t½) was calculated as 0.693/λz, where λz is the terminal elimination rate constant. Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
The following diagram illustrates the general workflow for conducting a cross-species pharmacokinetic study.
Evaluating the Therapeutic Index of JTT-654 in Comparison to Other 11β-HSD1 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of JTT-654, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against other inhibitors in its class. The objective is to offer a data-driven resource for evaluating the potential safety and efficacy profile of this compound in the context of ongoing drug development efforts for metabolic disorders.
Introduction to 11β-HSD1 Inhibition
The enzyme 11β-HSD1 has emerged as a promising therapeutic target for a range of metabolic conditions, including type 2 diabetes and obesity. It is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and other metabolic dysfunctions when present in excess at the tissue level. By inhibiting 11β-HSD1, compounds like this compound aim to reduce local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, thereby improving insulin sensitivity and glucose metabolism.
The therapeutic index, a ratio comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity, is a critical parameter in drug development. A higher therapeutic index indicates a wider margin of safety. This guide will delve into the available preclinical and clinical data to assess the therapeutic index of this compound relative to other 11β-HSD1 inhibitors.
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective, orally active inhibitor of 11β-HSD1. In vitro studies have demonstrated its high affinity for the enzyme, with IC50 values of 4.65 nM for the human enzyme, 0.97 nM for the rat enzyme, and 0.74 nM for the mouse enzyme.[1] This indicates strong inhibitory activity across different species.
Comparative Analysis of 11β-HSD1 Inhibitors
A direct comparison of the therapeutic indices of this compound and other 11β-HSD1 inhibitors is challenging due to the limited availability of publicly accessible, head-to-head preclinical toxicology and efficacy data. The following tables summarize the available quantitative data for this compound and a selection of other notable 11β-HSD1 inhibitors. It is important to note that the experimental conditions under which these data were generated may vary, and direct cross-comparison should be made with caution.
Table 1: In Vitro Potency of 11β-HSD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Species |
| This compound | 11β-HSD1 | 4.65 | Human |
| 0.97 | Rat | ||
| 0.74 | Mouse | ||
| INCB13739 | 11β-HSD1 | 3.2 (enzymatic), 1.1 (PBMC) | Not Specified |
| AZD4017 | 11β-HSD1 | 7 | Human |
| Carbenoxolone | 11β-HSD1/11β-HSD2 | Not Specified | Not Specified |
Table 2: Preclinical and Clinical Efficacy and Safety Observations
| Inhibitor | Study Type | Dose | Key Efficacy Findings | Key Safety/Tolerability Findings |
| This compound | Preclinical | Not Specified | Improves insulin resistance and non-obese type 2 diabetes.[1] | Data not available. |
| BI 187004 | Clinical (Phase I) | 2.5-360 mg (single dose) | Significant and sustained 11β-HSD1 inhibition in liver and adipose tissue.[2][3] | Well tolerated and safe in all tested dose groups. No clinically relevant deviations in clinical laboratory or ECG parameters.[2][3] |
| INCB13739 | Clinical (Phase II) | 100-200 mg/day | Significant reductions in A1C, fasting plasma glucose, and HOMA-IR in patients with type 2 diabetes.[4][5] | Well tolerated; adverse events were similar across all treatment groups.[4][5] |
| AZD4017 | Clinical (Phase II) | 400 mg twice daily | Blocked the conversion of 13C cortisone to 13C cortisol in the liver. Improved liver steatosis in patients with NASH and T2D.[6] | Minimal adverse events, comparable to placebo.[7] |
| Carbenoxolone | Clinical Use | 100-300 mg, 2-3 times daily | Used for peptic ulcer disease, gastritis, and esophagitis. | Antidiuretic side effects are frequent.[4][8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the relevant signaling pathway and a general workflow for evaluating therapeutic index.
Experimental Protocols
Detailed experimental protocols for determining the therapeutic index involve a series of preclinical studies. While specific protocols for this compound are not publicly available, a general approach is outlined below.
1. Determination of Median Effective Dose (ED50):
-
Animal Model: A relevant animal model of metabolic disease, such as diet-induced obese mice or Zucker diabetic fatty rats, is used.
-
Drug Administration: The 11β-HSD1 inhibitor is administered orally at a range of doses.
-
Efficacy Endpoint: A key pharmacodynamic marker, such as the inhibition of 11β-HSD1 activity in the liver or adipose tissue, or a therapeutic outcome like the reduction of blood glucose levels, is measured.
-
Data Analysis: A dose-response curve is generated, and the ED50, the dose at which 50% of the maximal effect is observed, is calculated using statistical software.
2. Determination of Median Toxic Dose (TD50) or Median Lethal Dose (LD50):
-
Animal Model: Typically, healthy rodents (rats or mice) are used.
-
Drug Administration: The inhibitor is administered at escalating doses, often in a single-dose acute toxicity study or repeated-dose sub-chronic toxicity studies.
-
Toxicity Endpoints: For TD50, a specific toxic effect (e.g., liver enzyme elevation, organ damage) is defined and monitored. For LD50, mortality is the endpoint.
-
Observation Period: Animals are observed for a set period (e.g., 14 days for acute toxicity) for signs of toxicity or mortality.
-
Data Analysis: A dose-response curve for the toxic or lethal effect is plotted, and the TD50 or LD50 is calculated.
3. Calculation of Therapeutic Index:
The therapeutic index is calculated as the ratio of the TD50 (or LD50) to the ED50.
Therapeutic Index = TD50 / ED50
Discussion and Future Directions
The available data suggests that this compound is a highly potent inhibitor of 11β-HSD1. However, a comprehensive evaluation of its therapeutic index requires the public availability of detailed preclinical toxicology and efficacy data. While clinical trial data for other 11β-HSD1 inhibitors like BI 187004, INCB13739, and AZD4017 indicate good tolerability at effective doses, the lack of specific ED50 and TD50/LD50 values from comparable preclinical studies prevents a direct quantitative comparison of their therapeutic indices with that of this compound.
For a more definitive assessment, future research should focus on:
-
Publication of preclinical studies detailing the dose-response relationships for both efficacy and toxicity of this compound.
-
Head-to-head preclinical studies comparing the therapeutic indices of this compound with other leading 11β-HSD1 inhibitors under standardized experimental conditions.
-
Continued clinical evaluation of this compound to establish its safety and efficacy profile in human subjects.
This guide serves as a preliminary comparison based on the currently accessible information. As more data becomes available, a more precise evaluation of the therapeutic index of this compound will be possible, further informing its potential as a novel therapeutic agent for metabolic diseases.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbenoxolone | C34H50O7 | CID 636403 - PubChem [pubchem.ncbi.nlm.nih.gov]
JTT-654: A Neutral Player in HPA Axis Modulation Compared to Other 11β-HSD1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors on the hypothalamic-pituitary-adrenal (HPA) axis is critical. While this class of drugs holds therapeutic promise for metabolic disorders, their potential to disrupt the delicate balance of the HPA axis remains a key consideration. This guide provides a comparative analysis of JTT-654's effect on the HPA axis against other notable 11β-HSD1 inhibitors, supported by available experimental data.
This compound, a potent and selective 11β-HSD1 inhibitor, distinguishes itself by its apparent neutral impact on the HPA axis. In contrast, other inhibitors of the same class, such as MK-0916 and SPI-62, have been shown to induce a compensatory activation of this critical neuroendocrine system. Carbenoxolone, a non-selective inhibitor, exhibits a more complex and context-dependent influence on the HPA axis.
Comparative Overview of HPA Axis Effects
| Inhibitor | Class | Reported Effect on HPA Axis | Key Findings |
| This compound | Selective 11β-HSD1 Inhibitor | Neutral | Did not affect HPA axis function in normal Sprague-Dawley rats. |
| MK-0916 | Selective 11β-HSD1 Inhibitor | Activation | Produced a mechanism-based activation of the HPA axis. |
| SPI-62 | Selective 11β-HSD1 Inhibitor | Activation | Associated with an increase in Adrenocorticotropic Hormone (ACTH). |
| Carbenoxolone | Non-selective 11β-HSD Inhibitor | Variable | Effects appear to be context-dependent, with some studies showing decreases in ACTH and cortisol, while others suggest an augmentation of glucocorticoid effects. |
In-Depth Analysis of HPA Axis Modulation
This compound: A Lack of HPA Axis Perturbation
Preclinical studies have indicated that this compound does not significantly alter the normal functioning of the HPA axis. This suggests that at therapeutic doses, this compound may inhibit peripheral 11β-HSD1 without triggering the compensatory feedback loop that leads to increased ACTH and cortisol production.
Signaling Pathway of 11β-HSD1 Inhibition and the HPA Axis
Caption: Mechanism of 11β-HSD1 inhibition and its interaction with the HPA axis negative feedback loop.
MK-0916 and SPI-62: Evidence of HPA Axis Activation
In contrast to this compound, both MK-0916 and SPI-62 have been reported to activate the HPA axis. This is believed to be a compensatory response to the reduction in intracellular cortisol levels in key tissues. The body attempts to restore local glucocorticoid tone by increasing the systemic production of cortisol, driven by elevated ACTH levels.
Carbenoxolone: A Complex and Non-Selective Profile
Carbenoxolone, which inhibits both 11β-HSD1 and 11β-HSD2, has shown varied effects on the HPA axis. Its lack of selectivity complicates the interpretation of its HPA axis effects, as inhibition of 11β-HSD2 can lead to mineralocorticoid excess, which can independently influence the HPA axis.
Experimental Protocols
A standardized experimental protocol to assess the impact of 11β-HSD1 inhibitors on the HPA axis in preclinical models, such as Sprague-Dawley rats, typically involves the following steps:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the housing conditions for at least one week prior to the experiment to minimize stress-related hormonal fluctuations.
-
Drug Administration: Animals are randomly assigned to vehicle control or treatment groups. The 11β-HSD1 inhibitor (e.g., this compound) is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at specific time points post-administration (e.g., 1, 2, 4, 8, and 24 hours). To minimize stress-induced HPA activation, sampling is often performed via cannulation.
-
Hormone Assays: Plasma concentrations of ACTH and corticosterone (the primary glucocorticoid in rodents) are measured using validated immunoassays (e.g., ELISA).
-
Data Analysis: Statistical analysis is performed to compare the hormone levels between the treatment and vehicle control groups at each time point.
Experimental Workflow for HPA Axis Assessment
Caption: A typical experimental workflow for evaluating the effects of a compound on the HPA axis in a rodent model.
Conclusion
The available evidence suggests that this compound may offer a favorable profile with respect to HPA axis modulation compared to other 11β-HSD1 inhibitors like MK-0916 and SPI-62. Its apparent lack of effect on the HPA axis in preclinical models could translate to a better safety profile in clinical applications, minimizing the risk of undesirable side effects associated with chronic HPA axis activation, such as adrenal hyperplasia and disturbances in steroid hormone balance. However, further head-to-head comparative studies in both preclinical and clinical settings are warranted to fully elucidate the differential effects of these inhibitors on the HPA axis and to confirm the clinical significance of these findings.
Safety Operating Guide
Navigating the Disposal of JTT-654: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like JTT-654 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its identity as a fluorinated, nitrogen-containing heterocyclic organic molecule and a potent bioactive small molecule inhibitor provides the necessary framework for establishing a safe disposal protocol. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding this compound: Key Chemical and Biological Properties
This compound is a selective inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Its chemical structure and biological activity necessitate careful handling and disposal. The table below summarizes the key known properties of this compound.
| Property | Value | Source |
| CAS Number | 916828-66-5 | MedChemExpress |
| Molecular Formula | C28H33F3N4O3 | BioCat GmbH[1] |
| Molecular Weight | 530.58 g/mol | BioCat GmbH[1] |
| Chemical Class | Fluorinated, nitrogen-containing heterocyclic organic compound | Inferred from structure |
| Biological Activity | Potent and selective inhibitor of 11β-HSD1 | BioCat GmbH[1] |
Core Principles for the Disposal of this compound
The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations. The overarching principle is to prevent the release of hazardous materials into the environment. For fluorinated organic compounds, special consideration must be given to their persistence.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on the known properties of this compound and standard laboratory practices for similar chemical classes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [2]
-
Designate a specific, clearly labeled, and sealed waste container for this compound and other halogenated organic compounds. The label should include the words "Halogenated Organic Waste" and list the chemical contents.
3. Collection of this compound Waste:
-
Solid Waste:
-
Collect unused or expired pure this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials in the designated halogenated solid waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated halogenated liquid waste container.
-
If this compound is dissolved in a solvent, the entire solution should be treated as halogenated waste.
-
Aqueous solutions containing this compound should also be collected as halogenated liquid waste. Do not pour any solution containing this compound down the drain.
-
4. Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone, ethanol) to remove residues.
-
The initial rinse solvent must be collected and disposed of as halogenated liquid waste.
-
Subsequent washes can typically be handled as regular laboratory glassware cleaning procedures, but consult your EHS for specific protocols.
5. Final Disposal:
-
The segregated and labeled halogenated waste containers should be transferred to your institution's hazardous waste management facility for final disposal.
-
The most common and effective method for the destruction of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3] This process requires specific conditions to ensure complete destruction and prevent the formation of hazardous byproducts.[3]
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway for this compound, the following workflow diagram illustrates the key steps from use to final disposal.
Caption: Workflow for the proper disposal of this compound.
Decision-Making for Chemical Waste Disposal
The following diagram provides a logical framework for making decisions about chemical waste disposal in a laboratory setting, which is directly applicable to compounds like this compound.
Caption: Decision tree for laboratory chemical waste disposal.
By adhering to these guidelines and fostering a culture of safety and environmental responsibility, researchers can ensure the proper management of investigational compounds like this compound from the bench to final disposal.
References
Personal protective equipment for handling JTT-654
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational lifecycle of this compound, from receipt to disposal.
Compound Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 916828-66-5 |
| Molecular Formula | C₂₈H₃₃F₃N₄O₃ |
| Molecular Weight | 530.58 g/mol |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the safety profile of Carbenoxolone, a comparable 11β-HSD1 inhibitor, and general best practices for handling potent small molecule compounds in a laboratory setting. A risk assessment specific to the experimental conditions must be conducted.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations¹ |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown with tight cuffs |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95 or higher) if creating aerosols or handling large quantities. |
¹ High-risk operations include, but are not limited to, weighing and transferring powder, preparing stock solutions, and any procedure with the potential for aerosol generation.
Experimental Protocols & Handling Procedures
General Handling Precautions
-
Ventilation: All work with this compound, especially with the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Minimize direct contact with the skin, eyes, and mucous membranes.
-
Aerosol Prevention: Take precautions to prevent the generation of dust or aerosols during handling.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Step-by-Step Handling Protocol
-
Preparation of Work Area:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of solid this compound within the fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Dispose of all contaminated materials as outlined in the Disposal Plan (Section 4).
-
Disposal Plan
Dispose of this compound and all contaminated materials in accordance with institutional, local, and national regulations for chemical waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a clearly labeled, sealed container designated for chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
-
Empty Containers:
-
Rinse empty containers of this compound three times with a suitable solvent. Dispose of the rinsate as liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
-
Signaling Pathway and Experimental Workflow
11β-HSD1 Signaling Pathway
The following diagram illustrates the mechanism of action of 11β-HSD1, the target of this compound. The enzyme catalyzes the conversion of inactive cortisone to active cortisol, which can then bind to the glucocorticoid receptor (GR) and translocate to the nucleus to regulate gene expression. This compound inhibits this conversion, thereby reducing intracellular cortisol levels.
Caption: Mechanism of 11β-HSD1 inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound on 11β-HSD1 in a cell-based assay.
Caption: In vitro workflow for this compound inhibition assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
